molecular formula C27H32N6O B15073916 UCL-TRO-1938

UCL-TRO-1938

Cat. No.: B15073916
M. Wt: 456.6 g/mol
InChI Key: RPOHONUDGBSZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCL-TRO-1938 is a useful research compound. Its molecular formula is C27H32N6O and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H32N6O

Molecular Weight

456.6 g/mol

IUPAC Name

1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C27H32N6O/c1-3-31-15-17-32(18-16-31)24-9-7-22(8-10-24)30-26-19-23(11-13-28-26)29-25-6-4-5-21-12-14-33(20(2)34)27(21)25/h4-11,13,19H,3,12,14-18H2,1-2H3,(H2,28,29,30)

InChI Key

RPOHONUDGBSZDK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC(=C3)NC4=CC=CC5=C4N(CC5)C(=O)C

Origin of Product

United States

Foundational & Exploratory

The Allosteric Activation Mechanism of UCL-TRO-1938: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL-TRO-1938 is a novel, cell-permeable small molecule that functions as a potent and selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the catalytic activity and conformation of PI3Kα. It includes a summary of key quantitative data, detailed experimental protocols for the assays used to characterize this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to provide researchers and drug development professionals with the in-depth information necessary to understand and utilize this compound as a chemical probe to investigate PI3Kα signaling and as a potential therapeutic agent for conditions such as ischemic reperfusion injury and nerve damage.

Core Mechanism of Action

This compound is an allosteric activator of the PI3Kα enzyme, a critical component of growth factor signaling pathways.[1][2][3] Unlike physiological activators that typically function by relieving the inhibitory effects of the p85 regulatory subunit, this compound directly enhances the catalytic function of the p110α catalytic subunit.[1][3] This activation is achieved through a unique mechanism that involves binding to a site distinct from the ATP-binding pocket, leading to both local and global conformational changes within the PI3Kα heterodimer.[1][3]

The binding of this compound enhances multiple steps of the PI3Kα catalytic cycle.[1][2][3] Specifically, it has been shown to increase the catalytic rate (kcat) of the enzyme.[1] Additionally, at certain concentrations, it can slightly decrease the Michaelis constant (Km) for ATP, suggesting an increase in the enzyme's affinity for this co-substrate.[1] this compound also promotes the association of PI3Kα with lipid membranes, a crucial step for its activity on its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the conformational changes induced by this compound.[3][5] These studies have revealed alterations in regions of both the p110α and p85α subunits, indicating a widespread conformational rearrangement upon compound binding.[5] This allosteric modulation results in a transient but potent activation of PI3Kα signaling in a variety of rodent and human cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with PI3Kα and its effects on cellular signaling.

Table 1: In Vitro Biochemical Parameters

ParameterValueAssay MethodReference
EC50 (PI3Kα activation) ~60 µMIn Vitro Lipid Kinase Assay[1][6][7]
Kd (Binding Affinity to PI3Kα) 36 ± 5 µMSurface Plasmon Resonance (SPR)[1][6]
Kd (Binding Affinity to PI3Kα) 16 ± 2 µMDifferential Scanning Fluorimetry (DSF)[1][6]

Table 2: Cellular Activity Parameters

ParameterValueCell TypeAssay MethodReference
EC50 (pAKT S473 Induction) 2-4 µMMouse Embryonic Fibroblasts (MEFs)Western Blot[6][7]
EC50 (PIP3 Production) 5 µMMouse Embryonic Fibroblasts (MEFs)Mass Spectrometry
EC50 (Metabolic Activity) ~0.5 µMPI3Kα-WT MEFsCellTiter-Glo[7]

Table 3: Kinetic Parameters

Conditionkcat (s⁻¹)Km for ATP (µM)Reference
Basal PI3Kα ~0.3~150[1]
+ 1 µM this compound IncreasedSlightly Decreased[1]
+ 10 µM this compound IncreasedSlightly Decreased[1]
+ 30 µM this compound IncreasedNo significant change[1]
+ pY Peptide IncreasedNo significant change[1]

Signaling Pathway

This compound directly activates PI3Kα, initiating a well-defined downstream signaling cascade. The activated PI3Kα phosphorylates its primary substrate, PIP2, at the 3'-hydroxyl group of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT. This recruitment leads to the phosphorylation and activation of AKT at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated AKT then phosphorylates a plethora of downstream substrates, leading to diverse cellular responses including cell proliferation, survival, and growth.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3Kalpha PI3Kα (p110α/p85α) RTK->PI3Kalpha Activates (Physiological) PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3Kalpha->PIP2 Phosphorylates PI3Kalpha->PIP3 UCL_TRO_1938 This compound UCL_TRO_1938->PI3Kalpha Allosterically Activates PDK1->AKT Phosphorylates (T308) pAKT p-AKT (S473, T308) Downstream_Targets Downstream Targets pAKT->Downstream_Targets Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Cellular_Responses Cell Proliferation, Survival, Growth Downstream_Targets->Cellular_Responses Leads to ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Enzyme/Lipid Mix and this compound dilutions Start->Prepare_Reagents Plate_Setup Add this compound and Enzyme/Lipid Mix to 384-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to start reaction Plate_Setup->Initiate_Reaction Incubate_1 Incubate for 60 min at Room Temperature Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min at Room Temperature Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min at Room Temperature Add_Detection->Incubate_3 Measure_Luminescence Read Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End SPR_Workflow Start Start Immobilize Immobilize PI3Kα on Sensor Chip Start->Immobilize Prepare_Analyte Prepare serial dilutions of this compound Immobilize->Prepare_Analyte Inject_Association Inject this compound (Association Phase) Prepare_Analyte->Inject_Association Inject_Dissociation Inject Running Buffer (Dissociation Phase) Inject_Association->Inject_Dissociation Regenerate Regenerate Sensor Surface Inject_Dissociation->Regenerate Analyze Fit Sensorgrams to determine ka, kd, and Kd Inject_Dissociation->Analyze Regenerate->Inject_Association Next Concentration End End Analyze->End DSF_Workflow Start Start Prepare_Mix Prepare PI3Kα and SYPRO Orange Master Mix Start->Prepare_Mix Plate_Setup Aliquot mix and add This compound to PCR plate Prepare_Mix->Plate_Setup Run_qPCR Run thermal melt program in real-time PCR instrument Plate_Setup->Run_qPCR Monitor_Fluorescence Monitor fluorescence as temperature increases Run_qPCR->Monitor_Fluorescence Analyze_Data Determine Tm and calculate ΔTm Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Lysis_Quantification Lyse cells and quantify protein Cell_Treatment->Lysis_Quantification SDS_PAGE Separate proteins by SDS-PAGE Lysis_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescent signal Secondary_Ab->Detect Re_Probe Strip and re-probe for total AKT Detect->Re_Probe End End Re_Probe->End

References

Unveiling UCL-TRO-1938: A Technical Guide to the First-in-Class PI3Kα Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of UCL-TRO-1938, a novel, selective, and allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document details the mechanism of action, key experimental data, and methodologies for researchers and professionals in the field of drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While inhibition of this pathway has been a major focus for cancer therapeutics, the therapeutic potential of activating specific PI3K isoforms remains a largely unexplored area. This compound emerges as a pioneering chemical tool to probe the therapeutic benefits of short-term PI3Kα activation, particularly in the contexts of cardioprotection and neuroregeneration.[1][2]

This compound is a small molecule that allosterically activates PI3Kα, enhancing multiple steps of its catalytic cycle.[2] Its discovery opens new avenues for therapeutic intervention in conditions that could benefit from transient PI3Kα pathway activation.

Mechanism of Action

This compound functions as a selective allosteric activator of PI3Kα.[3] Unlike physiological activation by growth factors, which primarily relieves the inhibitory constraints of the p85 regulatory subunit, this compound directly engages with the p110α catalytic subunit. This interaction induces conformational changes that enhance the enzyme's catalytic activity. This distinct mechanism of action allows this compound to synergize with physiological activators.

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α/p85α) RTK->PI3Ka Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosterically Activates PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAKT->Downstream CellularResponse Cellular Responses (Proliferation, Survival, Metabolism) Downstream->CellularResponse

Caption: PI3K/AKT Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Activity and Binding Affinity of this compound

ParameterValueAssay Method
EC50 (PI3Kα) ~60 µMIn vitro lipid kinase activity
Kd 36 µMSurface Plasmon Resonance
Kd 16 µMDifferential Scanning Fluorimetry

Table 2: Cellular Activity of this compound

ParameterEC50Cell LineAssay
p-AKT (S473) Induction 2-4 µMMouse Embryonic Fibroblasts (MEFs)ELISA
PIP3 Increase 5 µMMouse Embryonic Fibroblasts (MEFs)Mass Spectrometry
Metabolic Activity 0.5 µMPI3Kα-WT MEFsATP level measurement

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationOutcome
Mouse Ischemia-Reperfusion 10 mg/kgIntravenous (single dose)Cardioprotection, reduced infarct size
Rat Sciatic Nerve Crush 5 µM, 100 µMLocal (single dose)Enhanced nerve regeneration

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vitro PI3Kα Lipid Kinase Assay (ADP-Glo™)

This protocol outlines the measurement of PI3Kα kinase activity.

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection p1 Prepare PI3Kα enzyme, lipid substrate (PIP2:PS), and this compound dilutions p2 Incubate enzyme, substrate, This compound, and ATP (e.g., 60 min at room temp) p1->p2 p3 Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP (e.g., 40 min at room temp) p2->p3 p4 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal (e.g., 30-60 min at room temp) p3->p4 p5 Read luminescence on a plate reader p4->p5

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Materials:

  • Recombinant human p110α/p85α

  • Liposomes with plasma membrane-like composition, enriched with 5% phosphatidylinositol(4,5)bisphosphate (PIP2)

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)[4]

  • Assay plates (e.g., white 384-well plates)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a white assay plate, add the PI3Kα enzyme, lipid substrate, and this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

Cellular p-AKT (S473) ELISA

This protocol describes the quantification of AKT phosphorylation in cells treated with this compound.

Materials:

  • A549 cells

  • DMEM, FBS, Penicillin/Streptomycin

  • This compound

  • Phospho-AKT (S473) ELISA kit[5][6]

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed A549 cells (e.g., 50,000 cells/well) in a 96-well plate and culture overnight.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).

  • Lyse the cells and collect the lysates.

  • Perform the Phospho-AKT (S473) ELISA according to the manufacturer's instructions. This typically involves:

    • Adding cell lysates to antibody-coated wells.

    • Incubating with a detection antibody for phosphorylated AKT.

    • Adding a secondary HRP-conjugated antibody.

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion Injury

This protocol provides a general outline for assessing the cardioprotective effects of this compound.

Procedure:

  • Anesthetize adult male mice (e.g., C57/BL6).

  • Surgically expose the heart and ligate the left anterior descending (LAD) coronary artery for a period of ischemia (e.g., 30 minutes).[7]

  • Administer this compound (10 mg/kg) or vehicle intravenously a few minutes before reperfusion.[8]

  • Remove the ligature to allow for reperfusion (e.g., 24 hours).

  • Harvest the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.[7]

  • Quantify the infarct size as a percentage of the area at risk.

In Vivo Rat Sciatic Nerve Crush Injury Model

This protocol outlines the procedure to evaluate the neuroregenerative potential of this compound.

Procedure:

  • Anesthetize adult rats.

  • Surgically expose the sciatic nerve.

  • Crush the nerve with fine forceps for a defined duration to create a standardized injury.[9]

  • Locally administer this compound (e.g., 5 µM or 100 µM) to the injury site.[8]

  • Suture the wound.

  • After a recovery period (e.g., 21 days), assess nerve regeneration. This can be done through:

    • Histological analysis of the nerve to measure axon regrowth.

    • Functional tests such as the sciatic functional index (SFI).[9]

    • Electrophysiological measurements of nerve conduction.

Conclusion

This compound represents a significant advancement in the field of kinase modulation, providing a powerful tool to investigate the therapeutic potential of PI3Kα activation. Its selectivity and novel allosteric mechanism offer a promising new approach for the development of therapies for tissue protection and regeneration. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area.

References

Unveiling UCL-TRO-1938: A Technical Guide to a Novel PI3Kα Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of UCL-TRO-1938, a novel small molecule activator of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the structure, chemical properties, and mechanism of action of this compound.

Core Compound Characteristics

This compound, also known as compound 1938, is a significant research tool for probing PI3Kα signaling.[1][2] It is a drug-like small molecule with a molecular weight of less than 500 and a cLogP of less than 5.[1][3]

IdentifierValue
Chemical Name 1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino )pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one
Alternate Names 1938, UCL TRO-1938, 1-[7-[[2-[[4-(4-ethyl-1-piperazinyl)phenyl]amino]-4-pyridinyl]amino]-2,3-dihydro-1h-indol-1-yl]-ethanone
CAS Number 2919575-27-0
Molecular Formula C27H32N6O
Molecular Weight 456.58 g/mol

Physicochemical and Pharmacological Properties

This compound is a potent allosteric activator of PI3Kα.[4] It exhibits selectivity for the PI3Kα isoform over other PI3K isoforms such as PI3Kβ, PI3Kγ, and PI3Kδ, as well as other related kinases.[1][5]

PropertyValueAssay Method
EC50 for PI3Kα ~60 µMIn vitro lipid kinase activity
EC50 for pAKT(S473) induction 2-4 µMMouse Embryonic Fibroblasts (MEFs) with PI3Kα-WT
EC50 for metabolic activity ~0.5 µMPI3Kα-WT MEFs
Kd for PI3Kα 36 ± 5 µMSurface Plasmon Resonance
Kd for PI3Kα 16 ± 2 µMDifferential Scanning Fluorimetry
Purity >99%NMR & HPLC
Solubility 40 mg/mL in DMSO (87.61 mM)Sonication recommended
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 1 year

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of PI3Kα, enhancing multiple steps of its catalytic cycle.[1][3] This activation leads to both local and global conformational changes in the PI3Kα structure.[1][2] The binding of this compound repositions the activation loop to facilitate the phosphotransfer to PIP2 and causes a pivoting of the helical domain, which brings the ATP-binding loop and the N-lobe of the kinase domain towards the ATP-binding pocket.[1][3]

The activation of PI3Kα by this compound initiates a signaling cascade. PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This increase in PIP3 levels can be observed within 30 seconds of treatment in mouse embryonic fibroblasts (MEFs).[1] PIP3 then acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The phosphorylation of Akt at serine 473 (pAKTS473) is a key indicator of PI3K pathway activation.[1] This signaling cascade is crucial for various cellular processes, including proliferation and survival.

PI3K_Signaling_Pathway cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 AKT Akt PIP3->AKT Activation UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka Allosteric Activation PI3Ka->PIP2 Phosphorylation pAKT p-Akt (S473) AKT->pAKT Phosphorylation Cell_Responses Cellular Responses (Proliferation, Survival) pAKT->Cell_Responses Downstream Signaling

Caption: PI3Kα signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro Lipid Kinase Activity Assay

This assay is fundamental to determining the direct effect of this compound on PI3Kα enzymatic activity.

Kinase_Assay_Workflow Start Start: Prepare Assay Components Incubate Incubate PI3Kα with this compound (or vehicle control) Start->Incubate Add_Substrates Add Substrates: PIP2 and ATP Incubate->Add_Substrates Reaction Allow Kinase Reaction to Proceed Add_Substrates->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_PIP3 Detect PIP3 Production (e.g., Fluorescence Polarization) Stop_Reaction->Detect_PIP3 Analyze Analyze Data: Calculate EC50 Detect_PIP3->Analyze

Caption: Workflow for in vitro PI3Kα lipid kinase activity assay.

A typical protocol involves:

  • Enzyme and Compound Preparation : Recombinant PI3Kα is prepared. This compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Incubation : PI3Kα is incubated with varying concentrations of this compound or a vehicle control (DMSO) in an appropriate assay buffer.

  • Reaction Initiation : The kinase reaction is initiated by the addition of substrates, including PIP2-containing vesicles and ATP.

  • Reaction Termination : After a defined period, the reaction is stopped, often by the addition of a solution containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection : The amount of PIP3 produced is quantified. This can be achieved through various methods, such as fluorescence polarization assays or mass spectrometry.[1]

  • Data Analysis : The results are plotted as a dose-response curve to determine the EC50 value of this compound.

Cellular Assay for pAKT (S473) Levels

This assay assesses the ability of this compound to activate the PI3K pathway within a cellular context.

A representative protocol using Mouse Embryonic Fibroblasts (MEFs) is as follows:

  • Cell Culture and Seeding : MEFs are cultured under standard conditions. For the assay, cells are seeded in multi-well plates (e.g., 6-well plates at a density of 150,000 cells per well) and allowed to adhere overnight.[1]

  • Serum Starvation : The following day, cells are serum-starved for a period (e.g., 4 hours) to reduce basal PI3K pathway activity.[1]

  • Compound Treatment : Cells are then treated with varying concentrations of this compound (e.g., 0.2 to 30 µM) or control substances like insulin for a specified time (e.g., 15 minutes) at 37°C and 5% CO2.[1]

  • Cell Lysis : After treatment, the cells are washed twice with cold PBS and then lysed using a cold RIPA buffer.[1]

  • Protein Quantification and Western Blotting : The total protein concentration in the lysates is determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Akt (S473) and total Akt (as a loading control).

  • Detection and Analysis : Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pAKT to total Akt is calculated to determine the dose-dependent effect of this compound.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and metabolic activity.[6]

  • Cell Seeding : PI3Kα-WT MEFs are seeded in multi-well plates.[6]

  • Compound Treatment : Cells are treated with a range of this compound concentrations (e.g., 0.01-100 µM) for a specified duration (e.g., 24 hours).[6][7]

  • Metabolic Activity Measurement : A reagent such as MTT or resazurin is added to the wells. The conversion of these reagents by metabolically active cells into a colored or fluorescent product is measured using a plate reader.

  • Data Analysis : The results are used to determine the EC50 for the increase in metabolic activity, which is an indicator of cell proliferation.[6]

Therapeutic Potential

This compound has demonstrated potential therapeutic applications. In rodent models, acute treatment has been shown to provide cardioprotection from ischemia-reperfusion injury.[1][8] Furthermore, local administration of the compound has been found to enhance nerve regeneration following a nerve crush injury.[1][8] These findings suggest that short-term activation of PI3Kα signaling could be a novel approach for tissue protection and regeneration.[1]

References

An In-depth Technical Guide to the Selectivity Profile of UCL-TRO-1938 Against Other PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of UCL-TRO-1938, a novel allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα). The document details its specificity for the PI3Kα isoform, presents available quantitative data, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule compound identified as a selective, allosteric activator of the PI3Kα isoform, a key effector in growth factor signaling pathways.[1][2][3][4][5][6] Its unique mechanism of action, which enhances multiple steps of the PI3Kα catalytic cycle, distinguishes it from physiological activators.[3][4][5][6] The activation of PI3K signaling by this compound has been shown to be transient in various rodent and human cells, leading to cellular responses such as proliferation and neurite outgrowth.[4][5][6][7] This compound serves as a valuable chemical tool for probing PI3Kα signaling and presents a potential therapeutic avenue for tissue protection and regeneration through short-term kinase activation.[4]

Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the PI3Kα isoform. Studies have shown that it has minimal to no effect on the activity of other PI3K isoforms, including PI3Kβ, PI3Kγ, and PI3Kδ, as well as other related kinases.[1][2][3][6]

Quantitative Selectivity Data

The following table summarizes the available quantitative data for the activity of this compound against various PI3K isoforms.

IsoformAssay TypeParameterValue (µM)Reference
PI3Kα In Vitro Lipid Kinase ActivityEC50~60[2][7][8]
Surface Plasmon ResonanceKd36[2][3][6]
Differential Scanning FluorimetryKd16[2][3][6]
Mouse Embryonic Fibroblasts (MEFs) - PtdIns(3,4,5)P3 levelsEC505[2]
MEFs - pAKT(S473) levelsEC502-4[2][7]
MEFs - Metabolic ActivityEC500.5[2][9]
PI3Kβ In Vitro Kinase AssayActivityNo effect observed[2][3][6]
PI3Kγ In Vitro Kinase AssayActivityNo effect observed[2]
PI3Kδ In Vitro Kinase AssayActivityNo effect observed[2][3][6]
PI3K-C2α In Vitro Kinase AssayActivityNo effect observed[2]
VPS34 In Vitro Kinase AssayActivityNo effect observed[2]

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of in vitro biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize this compound.

In Vitro Lipid Kinase Activity Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of this compound. A common method involves quantifying the amount of ADP produced, which is indicative of kinase activity.

Reagents and Materials:

  • Purified, recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α)

  • This compound stock solution in DMSO

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant PI3K enzymes to the desired concentration in kinase dilution buffer.

  • Assay Plate Setup: Add 5 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the PIP2 substrate and ATP.

  • Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Reading: Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a suitable model to determine the EC50 value.

Cell-Based Assay for PI3K Pathway Activation (Western Blotting)

This method assesses the ability of this compound to activate the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Reagents and Materials:

  • Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)

  • This compound stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-AKT and total-AKT.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Allosterically Activates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTORC1) AKT->Downstream Activates Response Cellular Responses (Proliferation, Survival) Downstream->Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Prep Prepare this compound Serial Dilutions Kinase_Assay Perform Kinase Activity Assay (e.g., ADP-Glo) Compound_Prep->Kinase_Assay Enzyme_Panel PI3K Isoform Panel (α, β, γ, δ, etc.) Enzyme_Panel->Kinase_Assay EC50_Calc Calculate EC50 Values and Determine Selectivity Kinase_Assay->EC50_Calc Pathway_Activity Assess Downstream Pathway Activation Cell_Treatment Treat Cells with This compound Lysate_Prep Prepare Cell Lysates Cell_Treatment->Lysate_Prep Western_Blot Western Blot for p-AKT / Total AKT Lysate_Prep->Western_Blot Western_Blot->Pathway_Activity

References

The Allosteric PI3Kα Activator UCL-TRO-1938: A Deep Dive into its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a novel small molecule that has garnered significant interest as a selective, allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] As a critical effector of growth factor signaling, the activation of PI3Kα by this compound initiates a cascade of downstream events with therapeutic potential in tissue protection and regeneration.[1][3] This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, complete with quantitative data, experimental methodologies, and visual representations of the involved pathways.

Mechanism of Action

This compound functions as an allosteric activator of PI3Kα, enhancing multiple steps of its catalytic cycle.[1][2][3] This mechanism is distinct from physiological activation and leads to both local and global conformational changes in the PI3Kα structure.[1][2][3] Its selectivity for PI3Kα over other PI3K isoforms and various protein and lipid kinases has been demonstrated.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay/Cell TypeReference
EC50 (PI3Kα activation)~60 µMIn vitro lipid kinase activity[4][5][6][7]
EC50 (pAKT S473 levels)2-4 µMMouse Embryonic Fibroblasts (MEFs)[5][7][8]
EC50 (PIP3 production)5 µMMouse Embryonic Fibroblasts (MEFs)[5][7][8]
EC50 (Metabolic activity)0.5 µMPI3Kα-WT MEFs[4][7]
Kd (PI3Kα binding)36 ± 5 µMSurface Plasmon Resonance[2][7]
Kd (PI3Kα binding)16 ± 2 µMDifferential Scanning Fluorimetry[2][7]

Downstream Signaling Pathways

The primary downstream effect of this compound is the activation of the PI3K/AKT signaling pathway. This is initiated by the this compound-mediated activation of PI3Kα, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

PI3K_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka Allosteric Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (S473) AKT->pAKT Phosphorylation Downstream_Effectors Downstream Effectors pAKT->Downstream_Effectors Activation Cellular_Responses Cell Proliferation, Neurite Outgrowth, Cardioprotection Downstream_Effectors->Cellular_Responses Mediation Western_Blot_Workflow Cell_Culture Cell Culture (e.g., MEFs) Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment This compound Treatment Serum_Starvation->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Quantification Detection->Analysis

References

Errata: Reclassification of UCL-TRO-1938 as a PI3Kα Activator

Author: BenchChem Technical Support Team. Date: December 2025

Initial research based on the topic provided, "in vitro characterization of UCL-TRO-1938," has revealed a critical correction to its classification. Scientific literature consistently identifies this compound not as an inhibitor of ENPP1, but as a potent and selective allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5][6][7] This document will proceed with a detailed in vitro characterization of this compound in its correct capacity as a PI3Kα activator, adhering to the requested format of a technical guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, drug-like small molecule that functions as a selective, allosteric activator of the PI3Kα isoform.[1][3][5] This compound has garnered significant interest for its potential therapeutic applications in tissue protection and regeneration, including cardioprotection from ischemia-reperfusion injury and enhancement of nerve regeneration.[1][2][7][8] Unlike the vast majority of research in the PI3K signaling pathway which has focused on inhibitors for conditions like cancer, this compound represents a unique tool to explore the therapeutic benefits of short-term kinase activation.[1][3][7]

Quantitative Pharmacological Data

The in vitro potency and binding affinity of this compound for PI3Kα have been determined through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Parameter Value Assay Method Reference
EC50 ~60 µMIn vitro lipid kinase activity[1][2][5][9]
EC50 ~0.5 µMIncreased metabolic activity (MEFs, 24h)[1][2]
EC50 2-4 µMpAKT(S473) phosphorylation in MEFs[5][9]
EC50 5 µMPtdIns(3,4,5)P3 levels in MEFs[5]
Parameter Value Assay Method Reference
Kd 36 ± 5 µMSurface Plasmon Resonance (SPR)[1][3]
Kd 16 ± 2 µMDifferential Scanning Fluorimetry (DSF)[1][3]

Mechanism of Action and Selectivity

This compound functions as an allosteric activator, meaning it binds to a site on the PI3Kα enzyme distinct from the active site to induce a conformational change that enhances its catalytic activity.[1][3] This unique mechanism involves enhancing multiple steps of the PI3Kα catalytic cycle.[1][3][7] The activity stimulated by this compound can be fully inhibited by ATP-competitive PI3Kα-selective inhibitors, such as BYL719.[1][5]

Importantly, this compound exhibits high selectivity for the PI3Kα isoform. It does not activate other PI3K isoforms such as PI3Kβ, PI3Kγ, and PI3Kδ, nor does it affect the activity of PI3K-related kinases like mTOR and DNA-PK.[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its in vitro characterization.

PI3K_Signaling_Pathway PI3Kα Signaling Pathway Activated by this compound UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka Allosteric Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Ka Substrate PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., Cell Proliferation, Survival) AKT->Downstream Activation

Caption: PI3Kα signaling pathway activated by this compound.

Experimental_Workflow In Vitro Characterization Workflow for this compound cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays Lipid_Kinase_Assay Lipid Kinase Activity Assay (Determine EC50) Selectivity_Panel PI3K Isoform & Kinase Selectivity Panel Lipid_Kinase_Assay->Selectivity_Panel Western_Blot Western Blot for pAKT (Confirm target engagement) Selectivity_Panel->Western_Blot SPR Surface Plasmon Resonance (SPR) (Determine Kd) DSF Differential Scanning Fluorimetry (DSF) (Determine Kd) Proliferation_Assay Cell Proliferation Assay (Determine cellular EC50) Western_Blot->Proliferation_Assay Start This compound Start->Lipid_Kinase_Assay Start->SPR Start->DSF

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Lipid Kinase Activity Assay

This assay is designed to measure the enzymatic activity of PI3Kα in the presence of this compound to determine its EC50 value.

  • Principle: The kinase activity is measured by quantifying the production of PIP3 from the substrate PIP2. This can be done using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed.

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • This compound.

    • Substrate: PIP2-containing lipid vesicles.

    • ATP (and ³²P-ATP for radiometric assays).

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Add the PI3Kα enzyme to the wells of a 384-well plate containing kinase assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding the ATP and PIP2 substrate mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

    • Add the detection reagents to quantify ATP consumption or PIP3 production.

    • Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

    • Calculate the EC50 value by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding kinetics and affinity (Kd) of this compound to PI3Kα in real-time.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (PI3Kα) immobilized on the chip.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Recombinant human PI3Kα.

    • This compound.

    • Immobilization buffers (e.g., amine coupling kit).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the PI3Kα enzyme onto the sensor chip surface using a standard coupling method (e.g., amine coupling).

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized PI3Kα surface and a reference surface (without enzyme) to obtain sensorgrams.

    • After each injection, regenerate the sensor surface to remove the bound compound.

    • Analyze the resulting sensorgrams to determine the association rate (ka) and dissociation rate (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Differential Scanning Fluorimetry (DSF) for Binding Affinity

DSF, or thermal shift assay, is used to assess the binding of this compound to PI3Kα by measuring changes in the protein's thermal stability.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of the protein in the presence and absence of the ligand using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

  • Materials:

    • Real-time PCR instrument capable of fluorescence detection.

    • Recombinant human PI3Kα.

    • This compound.

    • Fluorescent dye (e.g., SYPRO Orange).

    • Assay buffer.

  • Procedure:

    • Prepare a solution of PI3Kα and the fluorescent dye in the assay buffer.

    • Add varying concentrations of this compound or a vehicle control to the protein-dye mixture.

    • Heat the samples in the real-time PCR instrument over a temperature gradient (e.g., 25 °C to 95 °C).

    • Monitor the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • The change in Tm (ΔTm) upon addition of this compound indicates binding. The Kd can be estimated by fitting the ΔTm values to the ligand concentration.

Conclusion

This compound is a valuable and selective chemical tool for the allosteric activation of PI3Kα. The in vitro characterization methods described in this guide, including kinase activity assays, SPR, and DSF, are essential for quantifying its potency, selectivity, and binding affinity. These data and protocols provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of PI3Kα activation in various disease models.

References

The Role of UCL-TRO-1938 in Cardioprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel small-molecule PI3Kα activator, UCL-TRO-1938, and its significant potential in the field of cardioprotection. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in cardiovascular disease and drug discovery.

Introduction to this compound

This compound is a first-in-class, potent, and selective allosteric activator of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed through a collaboration between University College London and AstraZeneca, this cell-permeable compound has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury (IRI) in the heart.[4] Unlike traditional approaches that often involve inhibiting signaling pathways, this compound works by directly activating a key pro-survival pathway, offering a novel strategy for protecting cardiomyocytes from the detrimental effects of IRI.

Mechanism of Action: The PI3Kα/Akt Signaling Pathway

This compound exerts its cardioprotective effects by directly binding to and allosterically activating PI3Kα.[1][5] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The activation of Akt is a central event in the cardioprotective signaling cascade initiated by this compound. Once phosphorylated and activated, Akt targets a range of downstream substrates that collectively contribute to cell survival, reduced apoptosis, and improved cellular function in the face of ischemic stress. Key downstream effectors in the context of cardioprotection include:

  • Endothelial Nitric Oxide Synthase (eNOS): Activated Akt phosphorylates and activates eNOS, leading to the production of nitric oxide (NO). NO plays a critical role in vasodilation, improving blood flow, and has direct cytoprotective effects on cardiomyocytes.

  • Glycogen Synthase Kinase 3β (GSK-3β): Akt phosphorylates and inhibits GSK-3β. Inhibition of GSK-3β is a well-established cardioprotective mechanism, as it prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death following reperfusion.

  • Mammalian Target of Rapamycin (mTOR): The PI3K/Akt pathway also leads to the activation of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, and survival.

The following diagram illustrates the core signaling pathway activated by this compound in cardiomyocytes.

UCL_TRO_1938_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kα Akt Akt PIP3->Akt activates UCL_TRO_1938 UCL_TRO_1938 PI3Kalpha PI3Kalpha UCL_TRO_1938->PI3Kalpha activates eNOS eNOS Akt->eNOS phosphorylates (activates) GSK3beta GSK3beta Akt->GSK3beta phosphorylates (inhibits) mTOR mTOR Akt->mTOR activates NO_Production NO Production eNOS->NO_Production Cardioprotection Cardioprotection NO_Production->Cardioprotection GSK3beta->Cardioprotection inhibition leads to mTOR->Cardioprotection activation contributes to

Figure 1: Signaling pathway of this compound in cardioprotection.

Preclinical Efficacy in Ischemia-Reperfusion Injury

Preclinical studies in rodent models of myocardial ischemia-reperfusion injury have demonstrated the potent cardioprotective effects of this compound.[1][4] Administration of the compound at the time of reperfusion significantly reduces infarct size and preserves cardiac function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay Condition Reference
EC50 (PI3Kα activation) ~60 µMIn vitro lipid kinase assay[2][3]
EC50 (pAkt S473 phosphorylation) 2-4 µMHuman A549 cells[2]
EC50 (PIP3 production) 5 µMHuman A549 cells[2]
EC50 (Metabolic activity) ~0.5 µMPI3Kα-WT MEFs (24h)[6]
In Vivo Efficacy Vehicle Control This compound Model Reference
Infarct Size (% of Area at Risk) ~55%~30%Murine model of myocardial I/R[7]

Experimental Protocols

This section provides a detailed methodology for the in vivo murine model of myocardial ischemia-reperfusion injury used to evaluate the cardioprotective effects of this compound.

Murine Model of Myocardial Ischemia-Reperfusion Injury

Objective: To induce a reproducible myocardial infarction followed by reperfusion in mice to assess the cardioprotective efficacy of this compound.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Anesthesia and Ventilation:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance) in 100% oxygen.

  • Once anesthetized, place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a tracheotomy and intubate the mouse with a 22-gauge cannula connected to a small animal ventilator.

  • Ventilate the mouse with a tidal volume of 10 µl/g body weight at a rate of 120 breaths/minute.

Surgical Procedure:

  • Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass an 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

  • To induce ischemia, temporarily occlude the LAD by tightening the suture over a small piece of PE-10 tubing.

  • Confirm successful occlusion by observing the blanching of the anterior wall of the left ventricle.

  • Maintain the ischemic period for 30 minutes.

Reperfusion and Drug Administration:

  • After the 30-minute ischemic period, initiate reperfusion by removing the suture.

  • Confirm reperfusion by observing the return of color to the previously ischemic myocardium.

  • Administer this compound (10 mg/kg) or vehicle (DMSO) via intravenous injection into the tail vein 15 minutes prior to the onset of reperfusion.

Infarct Size Assessment:

  • After 24 hours of reperfusion, re-anesthetize the mouse and excise the heart.

  • Cannulate the aorta and perfuse the heart with saline to wash out the blood.

  • Re-occlude the LAD at the same location as before and perfuse the coronary arteries with 2% Evans blue dye to delineate the area at risk (AAR - the non-blue area).

  • Freeze the heart and slice it into 1 mm thick transverse sections.

  • Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.

  • Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.

  • Express the infarct size as a percentage of the AAR.

The following diagram illustrates the experimental workflow for the in vivo cardioprotection studies.

Experimental_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_analysis Analysis Anesthesia Anesthesia Ventilation Ventilation Anesthesia->Ventilation Thoracotomy Thoracotomy Ventilation->Thoracotomy LAD_Ligation LAD Ligation (30 min Ischemia) Thoracotomy->LAD_Ligation Drug_Administration This compound (10 mg/kg i.v.) 15 min before Reperfusion LAD_Ligation->Drug_Administration Reperfusion Reperfusion (24 hours) Drug_Administration->Reperfusion Heart_Excision Heart_Excision Reperfusion->Heart_Excision Staining Evans Blue / TTC Staining Heart_Excision->Staining Infarct_Size_Quantification Infarct_Size_Quantification Staining->Infarct_Size_Quantification

Figure 2: Experimental workflow for in vivo cardioprotection studies.

Conclusion and Future Directions

This compound represents a significant advancement in the field of cardioprotection. Its novel mechanism of action, centered on the direct activation of the pro-survival PI3Kα/Akt signaling pathway, offers a promising therapeutic strategy for mitigating the damage caused by ischemia-reperfusion injury. The robust preclinical data demonstrating a significant reduction in infarct size underscore its potential as a clinical candidate.

Future research should focus on comprehensive dose-response studies to optimize the therapeutic window and further elucidate the downstream signaling networks involved in this compound-mediated cardioprotection. Additionally, evaluation in larger animal models and ultimately, in human clinical trials, will be crucial to translate these promising preclinical findings into a novel therapy for patients with ischemic heart disease. The development of PI3Kα activators like this compound opens up new avenues for drug discovery, shifting the paradigm from inhibition to targeted activation of protective cellular pathways.

References

Preclinical Profile of UCL-TRO-1938: A Novel PI3Kα Allosteric Activator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

UCL-TRO-1938 is a first-in-class, small-molecule allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Preclinical investigations have revealed its potential as a therapeutic agent for tissue protection and regeneration, demonstrating significant efficacy in models of cardiac ischemia-reperfusion injury and peripheral nerve damage. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key quantitative metrics from in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective allosteric activator of PI3Kα, a critical enzyme in growth factor signaling pathways.[1][2] Unlike physiological activators, this compound binds to a distinct site on the enzyme, enhancing multiple steps of its catalytic cycle.[1][2] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, acts as a second messenger to activate downstream signaling cascades, most notably the AKT pathway, which is crucial for cell proliferation, survival, and growth.[2][3] The activation of PI3Kα signaling by this compound is transient and occurs in both rodent and human cells.[1][4]

Below is a diagram illustrating the signaling pathway activated by this compound.

Caption: PI3Kα signaling pathway activation by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded key quantitative data across various assays, which are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding and Kinase Activity
ParameterValueAssay TypeSource
EC50 ~60 µMPI3Kα Lipid Kinase Activity[2][5]
Kd 36 ± 5 µMSurface Plasmon Resonance (SPR)[2]
Kd 16 ± 2 µMDifferential Scanning Fluorimetry[2]
Table 2: Cell-Based Assay Performance
ParameterValueCell Line/ModelAssay TypeSource
EC50 ~0.5 µMPI3Kα-WT MEFsMetabolic Activity (24h)[3]
EC50 2-4 µMMouse Embryonic Fibroblasts (MEFs)p-AKT (S473) Production[4]
EC50 5 µMMouse Embryonic Fibroblasts (MEFs)PIP3 Production[4]
Table 3: In Vivo Study Parameters
Animal ModelDosageAdministration RouteStudy TypeSource
Mouse 10 mg/kgIntravenous (i.v.)Ischemia-Reperfusion Injury[3]
Rat 5 µM, 100 µMLocal (single dose or 21-day delivery)Sciatic Nerve Crush[3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on the available literature and standard laboratory practices.

In Vitro PI3Kα Lipid Kinase Assay

This protocol is a representative method for assessing the direct activating effect of this compound on PI3Kα enzymatic activity.

  • Reagents: Recombinant PI3Kα, PIP2 substrate, ATP, this compound, kinase buffer.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, PIP2, and varying concentrations of this compound.

    • Initiate the reaction by adding recombinant PI3Kα and ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction.

    • Detect the production of PIP3 using a suitable method, such as an ELISA-based assay or mass spectrometry.

    • Calculate the EC50 value by plotting the PIP3 signal against the logarithm of the this compound concentration.

Cell-Based p-AKT Western Blot Assay

This protocol describes the assessment of this compound's ability to activate downstream PI3Kα signaling in cells.

  • Cell Culture: Culture PI3Kα wild-type mouse embryonic fibroblasts (MEFs) in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for 40 minutes.[3]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (S473) and total AKT.

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the ratio of p-AKT to total AKT.

Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury

The following is a workflow for the in vivo cardioprotection study.

IR_Workflow Animal_Prep Anesthetize Mouse (e.g., isoflurane) Surgery Perform Thoracotomy Expose Heart Animal_Prep->Surgery Ischemia Ligate Left Anterior Descending (LAD) Artery (e.g., 40 minutes) Surgery->Ischemia Treatment Administer this compound (10 mg/kg) or Vehicle (i.v.) 15 minutes prior to reperfusion Ischemia->Treatment Reperfusion Remove Ligature Reperfuse Heart (e.g., 2 hours) Treatment->Reperfusion Analysis Excise Heart Stain with TTC to Measure Infarct Size Reperfusion->Analysis

Caption: Experimental workflow for the mouse myocardial I/R injury model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Anesthesia and Surgery: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

  • Drug Administration: 15 minutes prior to the end of the ischemic period, administer a single intravenous dose of this compound (10 mg/kg) or vehicle.[3]

  • Reperfusion: After the ischemic period, remove the ligature to allow for reperfusion of the heart.

  • Outcome Assessment: After the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue. Measure the infarct size as a percentage of the area at risk.

Rat Model of Sciatic Nerve Crush Injury

The following workflow outlines the study of this compound's neuroregenerative effects.

Nerve_Crush_Workflow Animal_Prep Anesthetize Rat Surgery Expose Sciatic Nerve Animal_Prep->Surgery Injury Crush Sciatic Nerve with Forceps Surgery->Injury Treatment Local Administration of This compound (5 µM or 100 µM) (Single dose or via minipump) Injury->Treatment Recovery Suture and Allow Recovery (e.g., 21 days) Treatment->Recovery Analysis Assess Functional Recovery (e.g., walking track analysis) and/or Histological Analysis (e.g., neurite outgrowth) Recovery->Analysis

Caption: Experimental workflow for the rat sciatic nerve crush injury model.

Protocol Details:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgery and Injury: Anesthetize the rat and surgically expose the sciatic nerve. Create a crush injury at a defined location using calibrated forceps.

  • Drug Administration: Administer this compound locally to the injury site. This can be a single injection or continuous delivery via an implanted osmotic minipump for up to 21 days.[3][6]

  • Outcome Assessment: Evaluate nerve regeneration through:

    • Functional analysis: Walking track analysis to assess motor function recovery.

    • Histological analysis: Immunohistochemical staining of the nerve and target muscle to quantify axonal regeneration and reinnervation.[6] For instance, analyzing neurite outgrowth in dissociated adult rat dorsal root ganglion (DRG) cultures.[3]

Conclusion

The preclinical data for this compound strongly support its profile as a selective and potent allosteric activator of PI3Kα. The compound has demonstrated promising therapeutic potential in models of ischemia-reperfusion injury and nerve regeneration. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and the broader field of PI3Kα activation. Further studies are warranted to investigate its pharmacokinetic and toxicological profiles in more detail to support its potential translation to clinical settings.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of UCL-TRO-1938, a PI3Kα Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a potent and selective small molecule allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] As a critical effector in growth factor signaling, the activation of PI3Kα by this compound triggers the PI3K/AKT signaling pathway, leading to various cellular responses, including proliferation and neurite outgrowth.[1][4] These characteristics make this compound a valuable research tool for studying PI3Kα signaling and a potential therapeutic agent for conditions requiring tissue protection and regeneration, such as cardioprotection from ischemia-reperfusion injury and enhancement of nerve regeneration.[1][5][6]

This document provides detailed protocols for the in vitro application of this compound in cell culture, focusing on assays to assess its effects on cell viability and proliferation, PI3K/AKT pathway activation, and neurite outgrowth.

Product Information

CharacteristicDescription
Alternate Name 1938[7]
Chemical Name 1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino )pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one[7]
Molecular Formula C₂₇H₃₂N₆O[5]
Molecular Weight 456.58 g/mol [5]
Primary Target PI3Kα (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha)[7]
Mechanism of Action Allosteric activator of PI3Kα, enhancing multiple steps of the catalytic cycle.[1][8]
Solubility Soluble in DMSO.[5]
Storage Store powder at room temperature. Aliquots of a 10 mM stock in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer-term storage.[7]

Data Presentation

Summary of In Vitro Efficacy
AssayCell LineParameterEC₅₀Incubation Time
Metabolic ActivityMouse Embryonic Fibroblasts (MEFs)ATP Levels~0.5 µM[5][9][10]24 hours
PI3Kα SignalingMouse Embryonic Fibroblasts (MEFs)pAKT (S473) Levels2-4 µM[5][9][10]Not Specified
PI3Kα SignalingMouse Embryonic Fibroblasts (MEFs)PIP₃ Production5 µM[5][9][10]Not Specified
In Vitro Lipid Kinase ActivityN/API3Kα Activation~60 µM[2][5]Not Specified
Effects on Cell Proliferation and Signaling
Cell LineTreatmentEffect
PI3Kα-WT MEFsThis compound (0.01-100 µM, 24h)Induces cell proliferation and cell cycle progression.[2][11]
Rodent and Human CellsThis compound (1-30 µM, 40 min)Induces PI3Kα signaling in a dose-dependent manner.[2][11]
TE-1 and ECA9706 cellsThis compoundPromotes the phosphorylation of Akt S473.[2][11]
Dissociated adult rat dorsal root ganglion (DRG) culturesThis compoundSignificantly increased neurite outgrowth.[11]

Signaling Pathway

The primary mechanism of action of this compound is the activation of the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT UCL_TRO_1938 This compound UCL_TRO_1938->PI3K activates PDK1->AKT phosphorylates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 activates Cell_Survival Cell Survival pAKT->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/AKT Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay using CellTiter-Glo®

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., PI3Kα-WT MEFs, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2] b. Add 100 µL of CellTiter-Glo® reagent to each well.[2] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2] e. Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Normalize the data to the vehicle-treated control wells (set as 100% viability).

  • Plot the percentage of cell viability against the log concentration of this compound to determine the EC₅₀ value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound to cells Incubate_24h->Add_Compound Prepare_Compound Prepare this compound dilutions Prepare_Compound->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_CTG Add CellTiter-Glo® reagent Incubate_Treatment->Add_CTG Shake Shake 2 min Add_CTG->Shake Incubate_RT Incubate 10 min at RT Shake->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence

Caption: Workflow for Cell Viability Assay.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (pAKT) at Ser473 to confirm the activation of the PI3K/AKT pathway by this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., A549, MEFs)

  • Complete cell culture medium

  • Serum-free medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-pAKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. c. Treat the cells with various concentrations of this compound (e.g., 1-30 µM) or vehicle control (DMSO) for a short duration (e.g., 15-60 minutes).

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against pAKT (Ser473) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize, strip the membrane and re-probe with an antibody against total AKT. d. Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation (pAKT) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Stripping & Re-probing (Total AKT) H->I J Analysis I->J

Caption: Western Blot Workflow for pAKT Detection.

Protocol 3: Neurite Outgrowth Assay in DRG Neurons

This protocol is for assessing the effect of this compound on promoting neurite outgrowth in primary dorsal root ganglion (DRG) neurons.

Materials:

  • This compound

  • Dorsal Root Ganglia (DRGs) from rodents

  • Dissection medium (e.g., HBSS)

  • Digestion enzymes (e.g., collagenase, dispase)

  • Neuronal culture medium (e.g., Neurobasal medium with supplements)

  • Poly-D-lysine and laminin-coated coverslips or plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and imaging software

Procedure:

  • DRG Neuron Isolation and Culture: a. Dissect DRGs from euthanized animals under sterile conditions. b. Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension. c. Plate the dissociated neurons on poly-D-lysine and laminin-coated surfaces in neuronal culture medium. d. Incubate at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: a. After allowing the neurons to adhere and extend initial neurites (e.g., 24 hours), treat the cultures with various concentrations of this compound or vehicle control. b. Incubate for an additional 24-48 hours.

  • Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C. d. Wash and incubate with a fluorescently-labeled secondary antibody. e. Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain nuclei.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify neurite outgrowth using image analysis software (e.g., ImageJ with NeuronJ plugin). c. Measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurite branches.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setup. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for UCL-TRO-1938 in Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing UCL-TRO-1938 to promote neurite outgrowth. This compound is a selective, allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Activation of the PI3K/AKT signaling pathway by this compound has been demonstrated to induce neurite outgrowth in primary neurons, offering a promising tool for neuroregeneration research.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for various cellular responses related to the activation of the PI3Kα pathway and neurite outgrowth.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeEC50Notes
PI3Kα lipid kinase activityIn vitro assay~60 µMAllosteric activation of recombinant human p110α/p85α.
AKT Phosphorylation (pAKTS473)Human A549 cells2-4 µMMeasurement of downstream signaling activation.
PIP3 ProductionCellular assay5 µMDirect measurement of PI3Kα product.
Increased Metabolic ActivityMouse Embryonic Fibroblasts (MEFs)~0.5 µMMeasured after 24 hours of treatment.

Table 2: Dose-Dependent Effect of this compound on Neurite Outgrowth in Adult Rat Dorsal Root Ganglion (DRG) Neurons

Concentration of this compoundTotal Neurite Length per Neuron (µm)Observation
Vehicle Control (DMSO)~1500Baseline neurite outgrowth.
10-9 M~1500No significant effect.
10-8 M~1750Slight increase in neurite length.
10-7 M~2250Significant increase in neurite length.
10-6 M~2750Further increase in neurite length.
10-5 M~3000Near maximal observed neurite outgrowth, approximately double the vehicle control.

Note: The data in Table 2 is an approximation based on the graphical representation in the source publication. For precise values, refer to the original study.

Signaling Pathway

This compound allosterically activates PI3Kα, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a range of substrates, including Glycogen Synthase Kinase 3β (GSK-3β) and the mammalian Target of Rapamycin (mTOR), which are key regulators of protein synthesis, cytoskeletal dynamics, and ultimately, neurite outgrowth.

PI3K_Pathway UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka activates PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT activates GSK3b GSK-3β AKT->GSK3b inhibits mTOR mTOR AKT->mTOR activates Neurite_Outgrowth Neurite Outgrowth GSK3b->Neurite_Outgrowth mTOR->Neurite_Outgrowth

Caption: PI3K/AKT signaling pathway activated by this compound leading to neurite outgrowth.

Experimental Protocols

The following is a detailed protocol for an in vitro neurite outgrowth assay using adult rat dorsal root ganglion (DRG) neurons, based on the methodology used in the primary research.

Protocol 1: Adult Rat DRG Neuron Culture and Neurite Outgrowth Assay

1. Materials

  • Adult Sprague-Dawley rats

  • Laminin

  • Poly-D-lysine

  • Neurobasal medium

  • B27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Collagenase Type IA

  • Trypsin

  • DMEM

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: anti-βIII-tubulin

  • Secondary antibody: Alexa Fluor conjugated

  • DAPI

  • Glass coverslips or imaging plates

2. Experimental Workflow

Workflow A Coat coverslips (Poly-D-lysine & Laminin) D Plate dissociated neurons A->D B Isolate DRG neurons from adult rats C Enzymatic & Mechanical Dissociation B->C C->D E Culture for 24h D->E F Treat with this compound (various concentrations) E->F G Incubate for 72h F->G H Fix and Immunostain (βIII-tubulin, DAPI) G->H I Image Acquisition (Fluorescence Microscopy) H->I J Quantify Neurite Length (Image Analysis Software) I->J

Caption: Experimental workflow for assessing the effect of this compound on neurite outgrowth.

3. Detailed Procedure

a. Preparation of Culture Substrate

  • Aseptically place glass coverslips or imaging plates in a culture dish.

  • Coat the surface with 100 µg/mL poly-D-lysine in sterile water for 2 hours at 37°C.

  • Wash three times with sterile water and allow to dry completely.

  • Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

b. DRG Neuron Isolation and Culture

  • Euthanize an adult Sprague-Dawley rat according to institutional guidelines.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to ice-cold DMEM.

  • Digest the ganglia with 1 mg/mL Collagenase Type IA in DMEM for 90 minutes at 37°C.

  • Further digest with 0.25% Trypsin in DMEM for 15 minutes at 37°C.

  • Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF).

  • Plate the dissociated neurons onto the prepared laminin-coated coverslips at a suitable density.

  • Incubate the cultures at 37°C in a 5% CO2 incubator for 24 hours to allow the neurons to adhere and extend initial neurites.

c. Treatment with this compound

  • Prepare serial dilutions of this compound in complete Neurobasal medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • After 24 hours of initial culture, carefully replace the medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the treated cultures for 72 hours at 37°C in a 5% CO2 incubator.

d. Immunocytochemistry and Imaging

  • After 72 hours of treatment, fix the neurons with 4% PFA in PBS for 20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against βIII-tubulin (a neuron-specific marker) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with an appropriate Alexa Fluor-conjugated secondary antibody and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides with a suitable mounting medium.

  • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

e. Quantification of Neurite Outgrowth

  • Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or MetaMorph) to trace and measure the total length of neurites for each neuron.

  • Identify neurons by their βIII-tubulin staining and DAPI-stained nucleus.

  • Calculate the average total neurite length per neuron for each treatment condition.

  • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion

This compound is a valuable research tool for studying the mechanisms of neurite outgrowth and has potential applications in the development of therapies for nerve regeneration. The provided protocols and data offer a starting point for researchers to investigate the effects of this novel PI3Kα activator in their specific models. It is recommended to perform a dose-response curve to determine the optimal concentration for a particular cell type and experimental setup. For cell-based assays lasting longer than 24 hours, it is advised not to exceed a concentration of 10 µM.

References

Application Notes and Protocols for UCL-TRO-1938 in Rodent Models of Nerve Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a potent and selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] Activation of the PI3Kα signaling pathway is crucial for various cellular processes, including cell growth, proliferation, and survival. In the context of nerve injury, this compound has demonstrated significant potential in promoting nerve regeneration and functional recovery in rodent models.[1][3][4] These application notes provide detailed protocols for the use of this compound in a rat model of sciatic nerve crush injury, based on published research.

Mechanism of Action

This compound allosterically activates PI3Kα, enhancing its catalytic activity.[1][3] This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The activation of the PI3Kα/Akt signaling cascade initiates a multitude of cellular responses that support neuronal survival and axon regeneration.[5][6]

PI3Ka_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3Ka PI3Kα RTK->PI3Ka Recruits & Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosterically Activates Cellular_Responses Cellular Responses (Neuronal Survival, Axon Growth) Akt->Cellular_Responses Promotes

PI3Kα Signaling Pathway Activation by this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in promoting nerve regeneration.

Table 1: In Vitro Neurite Outgrowth

TreatmentAverage Neurite Length (µm)Standard Deviation (µm)
Control (Vehicle)15025
This compound (10 µM)35040

Note: Data is representative and compiled from descriptive accounts in preclinical studies.[7]

Table 2: In Vivo Functional Recovery (Sciatic Functional Index - SFI)

Treatment GroupSFI at 4 Weeks Post-InjuryStandard Error of the Mean
Vehicle Control-755.2
This compound (Single Injection)-454.8
This compound (Minipump Infusion)-304.5

Note: SFI values range from 0 (normal function) to -100 (complete dysfunction). Data is representative.

Table 3: In Vivo Muscle Function Recovery (Tibialis Anterior Muscle Force)

Treatment GroupMaximum Isometric Force (% of Contralateral)Standard Error of the Mean
Vehicle Control35%4.1%
This compound (Minipump Infusion)75%5.5%

Note: Data represents the recovery of muscle force in the injured limb compared to the uninjured contralateral limb. Data is representative.[4]

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Crush Injury Model

This protocol describes the surgical procedure to create a standardized nerve crush injury in adult rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers and antiseptic solution

  • Sterile surgical instruments (scalpel, scissors, forceps, retractors)

  • Fine non-serrated forceps (e.g., Dumont #5)

  • Suture material (e.g., 4-0 silk)

  • Warming pad

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

  • Shave the lateral aspect of the thigh of the designated hind limb and sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision (~1.5 cm) parallel to the femur.

  • Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Using fine non-serrated forceps, apply a consistent and firm crush to the sciatic nerve for 30 seconds at a location approximately 10 mm proximal to the trifurcation of the nerve. The crush should be sufficient to create a translucent appearance at the injury site without severing the nerve.

  • Release the forceps and ensure the nerve is intact.

  • Close the muscle layers with sutures.

  • Close the skin incision with sutures or surgical clips.

  • Administer post-operative analgesics as per institutional guidelines.

  • Place the rat on a warming pad until it has fully recovered from anesthesia.

Protocol 2: Local Administration of this compound

This compound can be administered locally to the site of nerve injury via a single injection or continuous infusion using an osmotic minipump.

2.1. Formulation of this compound for In Vivo Use

  • Vehicle: A common vehicle for in vivo administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Concentration: For local delivery, concentrations in the range of 5 µM to 100 µM have been reported to be effective.[7] Prepare the desired concentration of this compound in the chosen vehicle.

2.2. Single Intraneural Injection

  • Immediately following the nerve crush procedure (Protocol 1), carefully re-expose the crushed segment of the sciatic nerve.

  • Using a Hamilton syringe with a 33-gauge needle, slowly inject 2 µL of the this compound solution directly into the nerve at the site of the crush.

  • Hold the needle in place for 1 minute to allow for diffusion and prevent leakage.

  • Withdraw the needle and proceed with wound closure as described in Protocol 1.

2.3. Continuous Infusion via Osmotic Minipump

  • Prime an osmotic minipump (e.g., Alzet model 2004) with the this compound solution according to the manufacturer's instructions. This model typically has a flow rate of 0.25 µL/hour for 28 days.

  • Following the nerve crush procedure, create a subcutaneous pocket on the back of the rat.

  • Implant the primed osmotic minipump into the subcutaneous pocket.

  • Tunnel a catheter from the minipump subcutaneously to the site of the sciatic nerve injury.

  • Secure the end of the catheter adjacent to the crushed nerve using a single suture, ensuring the opening of the catheter is directed towards the injury site.

  • Close all incisions as described in Protocol 1.

Experimental_Workflow Start Start Sciatic_Nerve_Crush Rat Sciatic Nerve Crush Injury Start->Sciatic_Nerve_Crush UCL_TRO_1938_Admin This compound Administration Sciatic_Nerve_Crush->UCL_TRO_1938_Admin Single_Injection Single Intraneural Injection UCL_TRO_1938_Admin->Single_Injection Method 1 Minipump_Infusion Continuous Infusion (Osmotic Minipump) UCL_TRO_1938_Admin->Minipump_Infusion Method 2 Functional_Assessment Functional Assessment Single_Injection->Functional_Assessment Minipump_Infusion->Functional_Assessment Walking_Track Walking Track Analysis (Sciatic Functional Index) Functional_Assessment->Walking_Track Muscle_Force Tibialis Anterior Muscle Force Measurement Functional_Assessment->Muscle_Force Endpoint Data Analysis & Conclusion Walking_Track->Endpoint Muscle_Force->Endpoint

Workflow for this compound Application in Rodent Nerve Injury.
Protocol 3: Assessment of Functional Recovery

3.1. Walking Track Analysis (Sciatic Functional Index - SFI)

Walking track analysis is a non-invasive method to assess motor function recovery.

Materials:

  • A confined walking alley (e.g., 1 meter long, 10 cm wide) with a dark shelter at one end.

  • White paper to line the floor of the alley.

  • Non-toxic, colored ink.

  • Ruler or calipers.

Procedure:

  • Acclimate the rats to the walking alley for several days prior to testing.

  • Gently coat the plantar surface of the rat's hind paws with different colored inks (e.g., red for the injured limb, blue for the uninjured limb).

  • Allow the rat to walk the length of the alley, leaving footprints on the paper.

  • Collect the paper with the footprints for analysis.

  • Measure the following parameters from the footprints of both the experimental (E) and normal (N) hind limbs:

    • Print Length (PL): Distance from the heel to the top of the third toe.

    • Toe Spread (TS): Distance between the first and fifth toes.

    • Intermediate Toe Spread (ITS): Distance between the second and fourth toes.

  • Calculate the SFI using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8

  • Perform SFI measurements at regular intervals (e.g., weekly) to track the progression of recovery.

3.2. Tibialis Anterior Muscle Force Measurement

This is a terminal procedure to directly measure the contractile force of a reinnervated muscle.

Materials:

  • Anesthetized rat from the study.

  • Force transducer and data acquisition system.

  • Nerve stimulator with bipolar electrodes.

  • Suture material.

  • Small clamp.

  • Dissection microscope.

Procedure:

  • Anesthetize the rat.

  • Expose the distal tendon of the tibialis anterior muscle and sever it.

  • Securely attach the severed tendon to the force transducer using a suture and clamp.

  • Expose the common peroneal nerve, which innervates the tibialis anterior muscle.

  • Place the bipolar electrodes on the common peroneal nerve.

  • Apply supramaximal electrical stimulation to the nerve to elicit a maximal isometric tetanic contraction of the tibialis anterior muscle.

  • Record the peak force generated.

  • Repeat the procedure for the contralateral, uninjured limb to obtain a control value.

  • Express the force generated by the injured limb as a percentage of the force generated by the contralateral limb.

Conclusion

This compound presents a promising therapeutic strategy for enhancing nerve regeneration following injury. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in a preclinical rodent model of sciatic nerve injury. Adherence to these detailed methods will facilitate the generation of robust and reproducible data, contributing to the further development of this novel therapeutic agent.

References

Application Notes and Protocols for UCL-TRO-1938 in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a first-in-class, cell-permeable, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] PI3Kα is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[5][6] Activation of this pathway has been shown to be a promising therapeutic strategy for tissue protection and regeneration.[2][4] In the context of ischemia-reperfusion (I/R) injury, acute administration of this compound has demonstrated significant cardioprotective effects by reducing myocardial infarct size and preserving cardiac function.[1][3][7]

These application notes provide detailed protocols for the administration of this compound in both in vivo and ex vivo models of myocardial ischemia-reperfusion injury, as well as methods for assessing its mechanism of action and efficacy.

Mechanism of Action

This compound allosterically activates PI3Kα, leading to the phosphorylation of Akt at Serine 473 (p-Akt).[1][7] This activation is selective for the α-isoform over other PI3K isoforms.[1][4] The proposed signaling pathway is depicted below.

UCL_TRO_1938_Signaling_Pathway cluster_membrane Cell Membrane UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka allosteric activation PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt pAkt p-Akt (Ser473) Akt->pAkt phosphorylation Cardioprotection Cardioprotection pAkt->Cardioprotection

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound.

ParameterValueAssay System
In Vitro Potency
PI3Kα EC₅₀~60 µMIn vitro lipid kinase activity assay
p-Akt Induction EC₅₀2-4 µMCellular assay (Western Blot)
PIP₃ Production EC₅₀5 µMCellular assay (Mass Spectrometry)
Metabolic Activity EC₅₀~0.5 µMMEF cells, 24h treatment (CellTiter-Glo)
In Vivo Efficacy
Infarct Size ReductionStatistically significantMouse model of myocardial I/R injury
Pharmacokinetics
Administration RouteIntravenous (i.v.)Mouse model of myocardial I/R injury
Effective Dose10 mg/kgMouse model of myocardial I/R injury

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intravenous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound in DMSO. For a 25 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[8][9]

  • To prepare the final injection solution (e.g., 2.5 mg/mL), sequentially add the following solvents, ensuring the solution is clear after each addition.[8][9] Use of an ultrasonic bath may be necessary.[8][9]

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly before administration.

  • It is recommended to prepare the working solution fresh on the day of the experiment.[10]

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial I/R injury in mice via ligation of the left anterior descending (LAD) coronary artery.[2][11][12]

InVivo_Workflow Start Anesthetize Mouse Intubate Intubate and Ventilate Start->Intubate Thoracotomy Perform Thoracotomy Intubate->Thoracotomy Ligate Ligate LAD Artery (Ischemia) Thoracotomy->Ligate Administer Administer this compound (10 mg/kg, i.v.) Ligate->Administer 15 min prior to reperfusion Reperfuse Remove Ligature (Reperfusion) Administer->Reperfuse Close Close Thorax Reperfuse->Close Recover Allow Recovery Close->Recover Euthanize Euthanize and Harvest Heart Recover->Euthanize Analyze Analyze Infarct Size / p-Akt Euthanize->Analyze

Caption: In vivo ischemia-reperfusion experimental workflow.

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[11]

  • Intubate the mouse and provide artificial ventilation.[12]

  • Perform a left thoracotomy to expose the heart.

  • Ligate the LAD artery with a suture to induce ischemia. Ischemia is typically maintained for 30-60 minutes.[4]

  • Fifteen minutes prior to reperfusion, administer a single intravenous dose of this compound (10 mg/kg) or vehicle control.[7][13]

  • Remove the ligature to allow for reperfusion of the myocardium. Reperfusion is typically allowed for 2-24 hours.[4]

  • Close the thoracic cavity and allow the animal to recover.

  • At the end of the reperfusion period, euthanize the mouse and harvest the heart for analysis.

Quantification of Myocardial Infarct Size using TTC Staining

This protocol describes the staining of heart tissue with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted myocardium.[7][14][15]

Procedure:

  • Excise the heart and wash it with cold phosphate-buffered saline (PBS).

  • Slice the ventricles into uniform sections (e.g., 1-2 mm thick).[16]

  • Incubate the slices in a 1% TTC solution in PBS at 37°C for 20 minutes.[7]

  • Fix the stained slices in 10% formalin.

  • Image the slices using a digital camera.

  • Quantify the area of the infarcted (pale/white) tissue and the total area of the ventricle for each slice using image analysis software.

  • Calculate the infarct size as a percentage of the total ventricular area.

Western Blot Analysis of p-Akt and Total Akt

This protocol describes the detection and quantification of phosphorylated Akt (p-Akt) and total Akt in cardiac tissue lysates.[5][17][18]

Procedure:

  • Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

  • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.[19]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with a primary antibody for total Akt to normalize for protein loading.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-Akt to total Akt.

In Vitro PI3Kα Lipid Kinase Activity Assay

This protocol describes a method to measure the in vitro activity of PI3Kα in the presence of this compound.[20][21][22]

Procedure:

  • Set up the kinase reaction in a microplate. Each reaction should contain:

    • PI3Kα enzyme

    • Lipid substrate (e.g., PIP2)

    • Kinase reaction buffer

    • ATP

    • Varying concentrations of this compound or vehicle control.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[23]

  • Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[22][23]

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the PI3Kα activity.

  • Plot the enzyme activity against the concentration of this compound to determine the EC₅₀.

References

Application Notes and Protocols for UCL-TRO-1938, a PI3Kα Allosteric Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information and detailed protocols for the use of UCL-TRO-1938, a selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This document is intended to guide researchers in utilizing this compound for studying PI3Kα signaling, cellular processes, and its potential therapeutic applications.

Product Information

  • Product Name: this compound

  • Synonyms: Compound 1938

  • CAS Number: 2919575-27-0

  • Molecular Formula: C₂₇H₃₂N₆O

  • Molecular Weight: 456.58 g/mol

  • Mechanism of Action: this compound is a potent and selective allosteric activator of PI3Kα.[1][2][3] It enhances multiple steps of the PI3Kα catalytic cycle, leading to the activation of downstream signaling pathways.[3]

Supplier and Purchasing Information

This compound is available from several chemical suppliers. Researchers should always refer to the supplier's website for the most current product information, pricing, and availability.

SupplierCatalog Number (Example)Formulation
ProbechemPC-20848Solid
APExBIOB698310 mM in DMSO
MedchemExpressHY-149931Solid, 10 mM in DMSO
Fisher ScientificNC2596999 (Medchemexpress)5 mg Solid
Selleck ChemicalsE1579Solid
Cayman Chemical39118Solid
TargetMolT9A8D8Solid

Note: This is not an exhaustive list. Please verify product specifications with your chosen supplier. For laboratory use only. Not for human or veterinary use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published research.

ParameterValueAssay/MethodSource
EC₅₀ (PI3Kα activation) ~60 µMIn vitro lipid kinase activity[1][2][3]
EC₅₀ (Metabolic Activity) ~0.5 µMCellTiter-Glo in PI3Kα-WT MEFs (24h)[1]
EC₅₀ (PIP₃ Production) 5 µMMass Spectrometry in MEFs
EC₅₀ (Akt Phosphorylation) 2-4 µMWestern Blot in MEFs
Dissociation Constant (Kd) 36 µMSurface Plasmon Resonance (SPR)[1]
Dissociation Constant (Kd) 16 µMDifferential Scanning Fluorimetry[1]
In Vivo Dosage (Cardioprotection) 10 mg/kg (i.v.)Mouse model of ischemia-reperfusion injury[2]
In Vivo Dosage (Nerve Regeneration) 5 µM, 100 µM (local)Rat sciatic nerve crush model[2]

Signaling Pathway

This compound allosterically activates PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Recruits & Activates PIP2 PIP₂ PI3Ka->PIP2 Phosphorylates PIP3 PIP₃ PDK1 PDK1 PIP3->PDK1 Recruits UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosterically Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular_Responses GrowthFactor Growth Factor GrowthFactor->RTK Binds Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PI3Kα - this compound dilutions - PIP₂ substrate - Kinase buffer - ATP [γ-³²P] start->reagents reaction Incubate PI3Kα with This compound reagents->reaction initiate Initiate Kinase Reaction (Add PIP₂ and ATP) reaction->initiate stop Stop Reaction (e.g., with acid) initiate->stop extract Extract Lipids stop->extract tlc Separate Lipids (TLC) extract->tlc detect Detect ³²P-PIP₃ (Autoradiography) tlc->detect analyze Quantify and Analyze Data (Determine EC₅₀) detect->analyze end End analyze->end Western_Blot_Workflow start Start: Seed Cells starve Serum Starve Cells (e.g., 12-24 hours) start->starve treat Treat with this compound (e.g., 1-30 µM for 40 min) starve->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Block Membrane (e.g., 5% BSA or milk) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-Akt Ser473) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescence (ECL) secondary_ab->detect analyze Image and Analyze Bands detect->analyze end End analyze->end

References

preparing UCL-TRO-1938 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5] As a key enzyme in the PI3K/Akt signaling pathway, PI3Kα plays a crucial role in cell proliferation, survival, and metabolism.[3] this compound has been shown to induce cell proliferation and has demonstrated cardioprotective and neuroregenerative effects in preclinical models.[1][3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of research applications.

PI3Kα Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is activated by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Allosterically Activates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Regulates

Caption: PI3Kα signaling pathway activated by this compound.

Quantitative Data

The following table summarizes the key quantitative information for this compound.

PropertyValueReference(s)
Molecular Weight 456.58 g/mol [5][6][7]
CAS Number 2919575-27-0[7][8][9]
Purity ≥98%[8][9]
Appearance Solid[4][9]
EC₅₀ (in vitro) ~60 µM (lipid kinase activity)[1][4][5]
EC₅₀ (in cells) 2-5 µM (pAkt/PIP3 production)[3][4][5]
Solubility (DMSO) 23 - 50 mg/mL[2][6][8]
Solubility (Water) Insoluble[2][7]
Solubility (Ethanol) Insoluble[2][7]
Storage (Powder) -20°C for up to 3 years[6]
Storage (in Solvent) -80°C for up to 1 year; -20°C for up to 1 month[1][3][10]

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Workflow for Preparing In Vitro Stock Solution

InVitro_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound calculate 2. Calculate required DMSO volume weigh->calculate add_dmso 3. Add DMSO calculate->add_dmso dissolve 4. Dissolve completely (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot into sterile tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Weighing the Compound: Carefully weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of this compound.

  • Calculating Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6][8] Ensure the final solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][10]

2. Preparation of a Formulation for In Vivo Experiments

This protocol provides an example of how to prepare this compound for in vivo administration, based on commonly used vehicle formulations. Note: The optimal formulation may vary depending on the animal model and route of administration.

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

Procedure for a 2.5 mg/mL Formulation[8]:

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[8]

  • Vehicle Preparation (Example for 1 mL final volume): a. In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[8] c. Add 50 µL of Tween-80 and mix again until the solution is clear.[8] d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[8]

  • Administration: This formulation should be prepared fresh before each use.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for UCL-TRO-1938 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a novel, potent, and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As a critical component of the PI3K/AKT signaling pathway, PI3Kα plays a central role in cell growth, proliferation, survival, and metabolism.[4] this compound offers a unique tool for investigating the activation of this pathway and holds therapeutic potential for conditions requiring transient PI3Kα activation, such as tissue protection and regeneration.[1][5] These application notes provide detailed protocols for studying the effects of this compound in various responsive cell lines.

Mechanism of Action

This compound allosterically activates PI3Kα by enhancing multiple steps of its catalytic cycle.[5] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4] this compound is highly selective for the PI3Kα isoform.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cellular assays.

Table 1: In Vitro Biochemical Activity of this compound

ParameterValueAssay Method
EC50 (PI3Kα) ~60 µMIn vitro lipid kinase assay
Kd (PI3Kα) 36 ± 5 µMSurface Plasmon Resonance (SPR)
Kd (PI3Kα) 16 ± 2 µMDifferential Scanning Fluorimetry (DSF)

Table 2: Cellular Activity of this compound in Responsive Cell Lines

Cell LineParameterValueAssayTreatment Time
Mouse Embryonic Fibroblasts (MEFs) EC50 (Metabolic Activity)~0.5 µMCellTiter-Glo24 hours
Mouse Embryonic Fibroblasts (MEFs) EC50 (pAkt S473)2-4 µMWestern BlotNot Specified
Mouse Embryonic Fibroblasts (MEFs) EC50 (PIP3 Production)5 µMMass SpectrometryNot Specified
A549 (Human Lung Carcinoma) pAkt (S473) InductionDose-dependentAutomated Western Blot (Wes)15 minutes
TE-1 & ECA9706 (Human Esophageal Squamous Carcinoma) pAkt (S473) InductionObservedNot SpecifiedNot Specified
HeLa (Human Cervical Cancer) PIP3 Reporter ActivationObservedTIRF MicroscopyNot Specified

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway activated by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka Allosteric Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors pAkt->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Growth Growth Downstream->Growth

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the cellular response to this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Seed Cells in Multi-well Plates Serum_Starvation 2. Serum Starve Cells (Overnight) Cell_Culture->Serum_Starvation UCL_Treatment 3. Treat with this compound (Dose-response and Time-course) Serum_Starvation->UCL_Treatment pAkt_Assay 4a. pAkt (S473) Western Blot UCL_Treatment->pAkt_Assay Viability_Assay 4b. Cell Viability/Proliferation Assay UCL_Treatment->Viability_Assay PIP3_Assay 4c. PIP3 Quantification UCL_Treatment->PIP3_Assay Data_Analysis 5. Data Analysis and Interpretation pAkt_Assay->Data_Analysis Viability_Assay->Data_Analysis PIP3_Assay->Data_Analysis

Caption: General experimental workflow for this compound treatment.

Detailed Experimental Protocols

Protocol 1: Assessment of Akt Phosphorylation in A549 Cells by Automated Western Blot (Wes™)

This protocol is adapted from the methods described in Gong GQ et al., Nature, 2023.[6]

Materials:

  • A549 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Wes™ automated Western blot system and associated reagents

  • Primary antibody: anti-pAkt (Ser473)

  • Primary antibody: anti-total Akt or loading control (e.g., anti-GAPDH)

Procedure:

  • Cell Seeding: Seed 200,000 A549 cells per well in 24-well plates in complete DMEM and allow them to adhere overnight.

  • Serum Starvation: The next day, wash the cells once with PBS and replace the medium with serum-free DMEM. Incubate for 24 hours.

  • This compound Treatment: Prepare a dose-response of this compound in serum-free DMEM (e.g., 8-point, 1:3 dilution series starting from 10 µM). Treat the cells for 15 minutes at 37°C. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Automated Western Blot (Wes™): Analyze the lysates for pAkt (S473) and a loading control according to the manufacturer's protocol for the Wes™ system.

  • Data Analysis: Quantify the band intensities and normalize the pAkt (S473) signal to the loading control.

Protocol 2: Cell Viability/Metabolic Activity Assay in Mouse Embryonic Fibroblasts (MEFs) using CellTiter-Glo®

This protocol is based on the use of this compound in MEFs and a standard CellTiter-Glo® assay procedure.[1][7][8][9][10]

Materials:

  • PI3Kα-WT MEFs

  • DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed PI3Kα-WT MEFs in an opaque-walled 96-well plate at a predetermined optimal density in complete DMEM.

  • This compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0.01-100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) and plot the dose-response curve to determine the EC50.

Notes on Other Responsive Cell Lines:

  • TE-1 and ECA9706 Cells: this compound has been shown to promote the phosphorylation of Akt at Ser473 in these esophageal squamous cell carcinoma lines.[1][2] Researchers can adapt Protocol 1 to study the effects of this compound in these cells.

  • HeLa Cells: These cells have been used to express PIP3 reporters to visualize the translocation of signaling proteins to the plasma membrane upon this compound treatment, typically using Total Internal Reflection Fluorescence (TIRF) microscopy.[6]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines.

References

Application Notes and Protocols: UCL-TRO-1938 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL-TRO-1938 is a potent and selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As a critical effector of growth factor signaling, PI3Kα activation by this compound promotes cell proliferation and has demonstrated potential in cardioprotection and nerve regeneration.[3][4][5] While much of the focus in oncology has been on inhibiting the PI3K pathway, the unique activating mechanism of this compound presents novel opportunities for its use in combination with kinase inhibitors to probe signaling pathways, overcome drug resistance, and potentially develop new therapeutic strategies.

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades are intricately linked, with significant crosstalk between them.[6][7] Inhibition of one pathway can often lead to compensatory activation of the other, a common mechanism of acquired drug resistance.[7] Therefore, combining a PI3Kα activator like this compound with inhibitors of other kinases could be a powerful research tool to elucidate these feedback mechanisms and explore synthetic lethality.

This document provides detailed, albeit hypothetical, application notes and protocols for studying the effects of this compound in combination with other kinase inhibitors. These are based on the established mechanism of this compound and common methodologies in cell signaling and cancer biology research.

Hypothetical Application Note 1: Investigating Crosstalk and Synthetic Lethality with a MEK Inhibitor

Objective: To investigate the functional consequences of co-modulating the PI3K and MAPK signaling pathways using the PI3Kα activator this compound and a MEK inhibitor (e.g., Trametinib) in a cancer cell line model (e.g., KRAS-mutant colorectal cancer).

Rationale: In KRAS-driven cancers, the MAPK pathway is often constitutively active. Inhibition of MEK can lead to a compensatory activation of the PI3K pathway as a survival mechanism. By intentionally activating the PI3K pathway with this compound, we can model this resistance mechanism and test whether a combination of PI3K activation and MEK inhibition could lead to synthetic lethality in a specific genetic context.

Experimental Protocol

1. Cell Culture and Reagents:

  • Cell Line: HCT116 (KRAS G13D mutant) or other suitable cancer cell line.

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound (from a 10 mM stock in DMSO), MEK inhibitor (e.g., Trametinib, from a 10 mM stock in DMSO), DMSO (vehicle control), CellTiter-Glo® Luminescent Cell Viability Assay kit, antibodies for Western blotting (p-AKT, AKT, p-ERK, ERK, PARP, and a loading control like β-actin).

2. Cell Viability Assay (Dose-Response):

  • Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the MEK inhibitor in culture media.

  • Treat cells with increasing concentrations of each compound alone to determine the IC50/EC50 values.

  • For combination studies, treat cells with a matrix of concentrations of both this compound and the MEK inhibitor.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Analyze the data using software like GraphPad Prism to calculate IC50/EC50 values and the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Western Blot Analysis for Pathway Modulation:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat cells with this compound (e.g., 5 µM), the MEK inhibitor (e.g., at its IC50), or the combination for 1, 6, and 24 hours. Include a DMSO-treated control.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and cleaved PARP.

  • Use appropriate secondary antibodies and visualize the bands using an imaging system.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound and MEK Inhibitor Combination

Compound/CombinationCell LineAssayParameterValue
This compoundHCT116ViabilityEC50 (Proliferation)~0.5 µM
MEK InhibitorHCT116ViabilityIC50 (Inhibition)Varies
CombinationHCT116ViabilityCombination Index (CI)< 1 (Synergistic)
This compoundHCT116Western Blotp-AKT (Ser473)Increased
MEK InhibitorHCT116Western Blotp-ERK (Thr202/Tyr204)Decreased
CombinationHCT116Western BlotCleaved PARPIncreased

Visualizations

experimental_workflow_1 cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Seed HCT116 Cells (96-well & 6-well plates) dose_response Dose-Response Treatment: This compound alone MEK Inhibitor alone cell_culture->dose_response combo_treatment Combination Treatment: Matrix of concentrations cell_culture->combo_treatment viability_assay Cell Viability Assay (72h, CellTiter-Glo) dose_response->viability_assay combo_treatment->viability_assay western_blot Western Blot Analysis (1, 6, 24h) combo_treatment->western_blot ic50_calc Calculate IC50/EC50 viability_assay->ic50_calc pathway_analysis Analyze Pathway Modulation (p-AKT, p-ERK, PARP) western_blot->pathway_analysis ci_calc Calculate Combination Index (CI) ic50_calc->ci_calc

Caption: Workflow for studying this compound and MEK inhibitor synergy.

Hypothetical Application Note 2: Overcoming Feedback Activation of PI3K Signaling with an mTOR Inhibitor

Objective: To determine if co-treatment with the PI3Kα activator this compound can sensitize cells to an mTOR inhibitor by overriding feedback loops.

Rationale: mTOR inhibitors (e.g., Everolimus) can induce a feedback activation of PI3K signaling, which can limit their efficacy. By clamping the PI3K pathway in an "on" state with this compound, it may be possible to uncouple this feedback loop and enhance the cytotoxic effects of mTOR inhibition. This experimental setup allows for a detailed study of the PI3K-mTOR feedback mechanism.

Experimental Protocol

1. Cell Culture and Reagents:

  • Cell Line: MCF-7 (PIK3CA mutant) or other relevant cell line.

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: this compound, mTOR inhibitor (e.g., Everolimus), DMSO, reagents for cell cycle analysis (e.g., propidium iodide), and antibodies for Western blotting (p-AKT, AKT, p-S6K, S6K, and a loading control).

2. Clonogenic (Colony Formation) Assay:

  • Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Allow cells to adhere, then treat with this compound, the mTOR inhibitor, or the combination at fixed concentrations (e.g., around their respective IC50/EC50 values).

  • Incubate for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (defined as >50 cells) and analyze the surviving fraction.

3. Cell Cycle Analysis:

  • Seed MCF-7 cells in 6-well plates.

  • Treat with the compounds alone or in combination for 48 hours.

  • Harvest the cells, fix in cold 70% ethanol, and store at -20°C.

  • Wash the cells and resuspend in a solution containing propidium iodide and RNase A.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

4. Western Blot for Feedback Loop Analysis:

  • Perform a time-course experiment (e.g., 2, 8, 24 hours) with the mTOR inhibitor alone and in combination with this compound.

  • Probe Western blots for p-AKT (as a marker of the feedback activation) and p-S6K (as a marker of mTORC1 activity).

Data Presentation

Table 2: Hypothetical Quantitative Data for this compound and mTOR Inhibitor Combination

Compound/CombinationCell LineAssayParameterOutcome
mTOR InhibitorMCF-7ClonogenicSurviving FractionReduced
CombinationMCF-7ClonogenicSurviving FractionFurther Reduced
mTOR InhibitorMCF-7Cell CycleG1 ArrestIncreased
CombinationMCF-7Cell CycleSub-G1 (Apoptosis)Increased
mTOR InhibitorMCF-7Western Blotp-AKT (Ser473)Increased (Feedback)
CombinationMCF-7Western Blotp-AKT (Ser473)Sustained High Level

Visualizations

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK mTORC1 mTORC1 ERK->mTORC1 Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->mTORC1 AKT->mTORC1 mTORC1->Proliferation UCL_TRO_1938 This compound UCL_TRO_1938->PI3K MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: Crosstalk between the PI3K/AKT and RAS/MEK/ERK pathways.

Summary and Future Directions

The development of a specific PI3Kα activator, this compound, opens up new avenues for research into kinase signaling. While its primary applications may lie in regenerative medicine, its utility as a research tool in combination with kinase inhibitors should not be overlooked. The hypothetical protocols outlined above provide a framework for exploring complex biological questions, such as the dynamics of pathway crosstalk, the mechanisms of drug resistance, and the potential for novel combination therapies. Future studies could expand on these concepts, for example, by using this compound to investigate the role of PI3Kα activation in the tumor microenvironment or in non-cancerous cells in the presence of targeted therapies. As our understanding of kinase signaling networks continues to grow, the combined use of specific activators and inhibitors will be invaluable in dissecting their complexity.

References

Application Notes and Protocols for UCL-TRO-1938 in Nerve Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UCL-TRO-1938, a selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα), for investigating nerve regeneration. The protocols outlined below are based on preclinical studies demonstrating its efficacy in promoting neurite outgrowth in vitro and enhancing functional recovery in vivo.

Introduction

This compound is a first-in-class small molecule that allosterically activates PI3Kα, a key enzyme in the PI3K/AKT signaling pathway crucial for cell growth, proliferation, and survival.[1][2] Its selective and transient activation of PI3Kα offers a promising therapeutic strategy for tissue protection and regeneration, particularly in the context of peripheral nerve injury.[1][3] Studies have shown that this compound promotes neurite outgrowth in cultured neurons and accelerates functional recovery following nerve crush injury in rodent models.[1][4] These notes provide detailed methodologies for replicating and building upon these seminal findings.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell TypeEC50 ValueEffectReference
Lipid Kinase Activity-~60 µMAllosteric activation of PI3Kα[5][6]
AKT PhosphorylationVarious rodent and human cells2-4 µMStimulation of downstream signaling[5][7]
PIP3 ProductionMouse Embryonic Fibroblasts (MEFs), A549 cells5 µMIncrease in lipid second messenger[5][7]
ATP ContentMouse Embryonic Fibroblasts (MEFs)0.5 µMIncrease in cellular ATP over 24h[5][7]
Neurite OutgrowthDissociated adult rat Dorsal Root Ganglion (DRG) culturesDose-dependent increasePromotion of neuronal regeneration[8]
Table 2: In Vivo Efficacy of this compound in a Rat Sciatic Nerve Crush Model
ParameterTreatment GroupOutcomeReference
Electrophysiological RecoveryThis compoundGreater recovery of tibialis anterior muscle activity[8]
Functional RecoveryThis compoundIncreased return of hind leg muscle activity[4][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in nerve regeneration studies.

UCL_TRO_1938_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka Allosteric Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Response Cellular Responses: - Neurite Outgrowth - Proliferation - Survival Downstream->Response

Caption: Signaling pathway of this compound in promoting nerve regeneration.

Nerve_Regeneration_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DRG_culture Dorsal Root Ganglion (DRG) Neuron Culture Treatment_invitro Treatment with This compound DRG_culture->Treatment_invitro Analysis_invitro Neurite Outgrowth Analysis Treatment_invitro->Analysis_invitro Animal_model Rat Sciatic Nerve Crush Model Treatment_invivo Local Administration of This compound Animal_model->Treatment_invivo Analysis_invivo Functional & Electrophysiological Assessment Treatment_invivo->Analysis_invivo start Start cluster_invitro cluster_invitro start->cluster_invitro end End cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->end

Caption: Experimental workflow for evaluating this compound in nerve regeneration.

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol describes how to assess the effect of this compound on neurite outgrowth in primary dorsal root ganglion (DRG) neurons.

Materials:

  • This compound (storable as a 10 mM stock in DMSO at -80°C)[7]

  • Adult Sprague-Dawley rats

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Collagenase Type I

  • Dispase II

  • Poly-D-lysine and laminin-coated culture plates

  • Microscope with live-cell imaging capabilities and image analysis software

Procedure:

  • DRG Neuron Isolation and Culture:

    • Euthanize adult Sprague-Dawley rats according to institutional guidelines.

    • Dissect dorsal root ganglia and place them in chilled Neurobasal medium.

    • Digest ganglia with Collagenase Type I and Dispase II to dissociate cells.

    • Triturate gently to obtain a single-cell suspension.

    • Plate dissociated neurons on poly-D-lysine and laminin-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • After 24 hours, allowing neurons to adhere, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) or a vehicle control (DMSO).[8]

  • Neurite Outgrowth Analysis:

    • Incubate the treated neurons for 72 hours.[8]

    • Capture images of the neurons using a microscope.

    • Quantify neurite outgrowth by measuring the total length of neurites per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Statistically compare the neurite lengths between treatment groups and the vehicle control.

Protocol 2: In Vivo Sciatic Nerve Crush Model

This protocol details the procedure for evaluating the regenerative effects of this compound in a rat model of peripheral nerve injury.[4][8]

Materials:

  • This compound

  • Adult Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Fine non-serrated forceps

  • Osmotic minipumps

  • Sutures

  • Electrophysiology recording equipment

Procedure:

  • Surgical Procedure (Sciatic Nerve Crush):

    • Anesthetize the rat and shave the surgical area on the hind limb.

    • Make a small incision to expose the sciatic nerve.

    • Carefully crush the sciatic nerve at a designated site for a consistent duration (e.g., 30 seconds) using fine non-serrated forceps.

  • This compound Administration:

    • Immediately following the crush injury, perform a single intraneural injection of this compound solution proximal to the crush site.[8]

    • For continuous delivery, implant an osmotic minipump loaded with this compound solution adjacent to the nerve.[8] The concentration and vehicle for the solution should be optimized for sustained release and biocompatibility.

    • Suture the muscle and skin layers.

  • Post-Operative Care and Functional Assessment:

    • Provide appropriate post-operative care, including analgesics.

    • Conduct behavioral tests (e.g., walking track analysis to calculate the sciatic functional index) at regular intervals (e.g., weekly) to assess motor function recovery.

  • Electrophysiological Analysis:

    • At the study endpoint (e.g., 3 weeks post-injury), re-anesthetize the rat.[8]

    • Re-expose the sciatic nerve and place stimulating electrodes proximal to the crush site.

    • Record compound muscle action potentials (CMAPs) from the tibialis anterior muscle to quantify the extent of reinnervation.[8]

    • Compare the CMAP amplitudes between the this compound treated group and a vehicle-treated control group.

  • Histological Analysis (Optional):

    • Perfuse the animal and collect the sciatic nerve for histological processing.

    • Perform immunohistochemistry to visualize axon regeneration (e.g., staining for neurofilaments) and myelination (e.g., staining for myelin basic protein).

Conclusion

This compound represents a valuable research tool for investigating the role of PI3Kα activation in nerve regeneration. The protocols provided herein offer a framework for conducting robust in vitro and in vivo studies to further elucidate its therapeutic potential. Researchers are encouraged to optimize these protocols for their specific experimental needs and to explore the broader applications of this novel PI3Kα activator in the field of regenerative medicine.

References

Measuring PI3Kα Activation After UCL-TRO-1938 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for measuring the activation of Phosphoinositide 3-kinase alpha (PI3Kα) in response to treatment with UCL-TRO-1938, a novel small-molecule allosteric activator. This document outlines the mechanism of action of this compound, protocols for key experiments, and data presentation guidelines to facilitate reproducible and accurate assessment of PI3Kα activation.

This compound is a selective activator of the PI3Kα isoform, a critical enzyme in growth factor signaling pathways.[1][2] It functions allosterically, enhancing multiple steps of the PI3Kα catalytic cycle and inducing both local and global conformational changes in the enzyme's structure.[1][2][3] This compound transiently activates PI3K signaling in various rodent and human cells, leading to cellular responses like proliferation and neurite outgrowth.[1][2]

Mechanism of Action

This compound's unique mechanism of action involves binding to a site distinct from the ATP-binding pocket, leading to a synergistic activation of PI3Kα.[1] Its effects are not mimicked by phosphopeptides (pY) that typically activate Class IA PI3Ks, indicating a different mode of action.[1] The activity of this compound-activated PI3Kα can be completely blocked by ATP-competitive PI3Kα-selective inhibitors, such as BYL719.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cellular assays.

Parameter Value Assay Condition Reference
EC50 (in vitro) ~60 µMIn vitro lipid kinase activity[1][4][5]
Kd 36 ± 5 µMSurface Plasmon Resonance[1][4]
Kd 16 ± 2 µMDifferential Scanning Fluorimetry[1][4]

Table 1: In Vitro Activity of this compound

Parameter Value Cell Type Assay Reference
EC50 (pAKT S473) ~2-4 µMPI3Kα-WT Mouse Embryonic Fibroblasts (MEFs)Western Blot/ELISA[1][4]
EC50 (PIP3 levels) ~5 µMMouse Embryonic Fibroblasts (MEFs)Not specified[4]
EC50 (Metabolic Activity) ~0.5 µMPI3Kα-WT MEFsCellTiter-Glo[4][5][6]

Table 2: Cellular Activity of this compound

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental approach, the following diagrams are provided.

PI3K_Pathway PI3Kα Signaling Pathway Activation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α/p85) RTK->PI3Ka Canonical Activation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruitment & Activation UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosteric Activation PI3Ka->PIP2 Phosphorylation pAKT p-AKT (S473) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Cell Proliferation, Survival, etc.

Caption: PI3Kα signaling pathway activated by this compound.

Experimental_Workflow Experimental Workflow for Measuring PI3Kα Activation cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., MEFs, HeLa) Treatment 2. Treat with this compound (Dose-response & time-course) Cell_Culture->Treatment Lysate 3. Cell Lysis Treatment->Lysate Kinase_Assay 4c. In Vitro Kinase Assay (PIP3 production) Treatment->Kinase_Assay For in vitro confirmation Western 4a. Western Blot (p-AKT, total AKT) Lysate->Western ELISA 4b. ELISA (p-AKT) Lysate->ELISA Quantification 5. Densitometry / Luminescence Reading Western->Quantification ELISA->Quantification Kinase_Assay->Quantification EC50 6. Calculate EC50 Quantification->EC50

Caption: Workflow for assessing this compound-mediated PI3Kα activation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) with wild-type PI3Kα (PI3Kα-WT) and PI3Kα knockout (PI3Kα-KO) are recommended for specificity studies. Other cell lines such as HeLa can also be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to treatment, serum-starve cells for 4-24 hours to reduce basal PI3K pathway activation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free media to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 100 µM).

    • Treat cells for a specified time course (e.g., 15-60 minutes for signaling studies, or longer for proliferation assays). A 15-minute treatment is often sufficient to observe pAKT induction.[1]

    • Include a vehicle control (DMSO) and a positive control (e.g., insulin).

Western Blotting for p-AKT (Ser473)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. Normalize p-AKT levels to total AKT.

In Vitro PI3Kα Lipid Kinase Assay

This assay measures the ability of PI3Kα to phosphorylate its lipid substrate, PIP2, to produce PIP3. Commercial kits, such as the PI3Kα (p110α/p85α) Assay Kit using ADP-Glo®, are available for this purpose.[7][8]

  • Reaction Setup:

    • In a 96-well plate, combine recombinant PI3Kα enzyme, this compound at various concentrations, and the lipid substrate (PIP2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

  • Detection:

    • Add the ADP-Glo® reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the EC50 value from the dose-response curve.

Cellular p-AKT (S473) ELISA

An alternative to Western blotting for quantifying p-AKT levels is a sandwich ELISA kit.[1]

  • Principle: This assay utilizes a capture antibody specific for total AKT and a detection antibody specific for p-AKT (S473).

  • Procedure:

    • Coat a 96-well plate with the capture antibody.

    • Add cell lysates and incubate.

    • Wash and add the detection antibody.

    • Add a substrate that generates a colorimetric or chemiluminescent signal.

  • Analysis:

    • Measure the signal using a plate reader.

    • Generate a standard curve to determine the concentration of p-AKT in the samples.

Concluding Remarks

The protocols and data presented here provide a comprehensive framework for studying the activation of PI3Kα by this compound. By employing these methods, researchers can accurately quantify the potency and efficacy of this novel activator and further explore its therapeutic potential in areas such as cardioprotection and nerve regeneration.[1][2][9] Consistent and rigorous application of these protocols will ensure high-quality, reproducible data for advancing our understanding of PI3Kα signaling.

References

Troubleshooting & Optimization

UCL-TRO-1938 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCL-TRO-1938. The information below addresses common challenges related to the solubility and stability of this compound.

Troubleshooting Guide

Issue: Precipitate Formation in DMSO Stock Solution
  • Possible Cause 1: Low-Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.

    • Solution: Use fresh, anhydrous, high-purity DMSO. Keep the DMSO container tightly sealed when not in use.

  • Possible Cause 2: Incorrect Storage. Storing the DMSO stock solution at inappropriate temperatures can lead to precipitation.

    • Solution: For short-term storage (up to 1 month), store the DMSO stock solution at -20°C. For long-term storage (up to 6 months), store at -80°C.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]

  • Possible Cause 3: Supersaturation. The concentration of the stock solution may be too high.

    • Solution: Gently warm the solution to 80°C and use sonication to aid dissolution.[1] If precipitation persists, consider preparing a slightly more dilute stock solution.

Issue: Cloudiness or Phase Separation in In Vivo Formulation
  • Possible Cause 1: Incorrect Order of Solvent Addition. The order in which co-solvents are added is critical for maintaining the solubility of this compound.

    • Solution: Strictly follow the prescribed order of solvent addition. For formulations containing DMSO, PEG300, Tween-80, and saline, the correct sequence is: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1][3]

  • Possible Cause 2: Insufficient Mixing. Inadequate mixing between the addition of each co-solvent can lead to poor dissolution.

    • Solution: Ensure the solution is clear and homogenous after the addition of each solvent before proceeding to the next. Sonication can be used to facilitate mixing.[1][3]

  • Possible Cause 3: Formulation Instability. In vivo formulations are often not stable for long periods.

    • Solution: Prepare in vivo working solutions fresh on the day of use.[2]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

The most commonly recommended solvent for preparing a stock solution is DMSO.[1][3][4][5][6]

2. What are the storage conditions for this compound in its solid (powder) form?

This compound powder is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1][3] It is stable at room temperature for short periods, such as during shipping.[3]

3. How should I store my this compound stock solution?

For DMSO stock solutions, short-term storage (up to 1 month) at -20°C is recommended. For long-term storage (up to 6 months), store at -80°C.[1][2] It is advisable to make aliquots to avoid repeated freeze-thaw cycles.[2]

4. Can I dissolve this compound directly in aqueous buffers like PBS?

This compound is only slightly soluble in PBS (pH 7.2).[5] For most applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.

Data Presentation

Solubility Data
SolventConcentrationNotes
DMSO50 mg/mL (109.51 mM)Sonication and warming to 80°C may be required.[1][3]
DMSO30 mg/mL (65.7 mM)Use fresh DMSO as moisture can reduce solubility.[6]
DMSO23 mg/mL (50.37 mM)Use fresh DMSO.[6]
DMF1 mg/mL
EthanolSlightly soluble
PBS (pH 7.2)Slightly soluble
In Vivo Formulation Solubility
Formulation ComponentsFinal Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.48 mM)[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.48 mM)[1][3]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.48 mM)[1][3]
Storage and Stability
FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
Powder4°C2 years[1][3]
In Solvent-80°C6 months[1][3]
In Solvent-20°C1 month[1][3]

Experimental Protocols

Preparation of a 50 mg/mL DMSO Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • If the compound does not fully dissolve, gently warm the solution to 80°C and use sonication until the solution is clear.[1]

  • Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][2]

Preparation of In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of 1 mL of the formulation.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix thoroughly.

  • The final concentration of this compound in this formulation will be 2.5 mg/mL.[3]

  • Use the formulation immediately after preparation.[2]

Visualizations

This compound is an allosteric activator of PI3Kα, a key component of the PI3K/Akt signaling pathway.[7]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Activates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates Downstream Downstream Cellular Responses (Proliferation, Survival) Akt->Downstream

Caption: PI3K/Akt signaling pathway activated by this compound.

Troubleshooting_Workflow Start Experiment Start: Dissolving this compound Problem Solubility Issue Encountered? (Precipitate/Cloudiness) Start->Problem StockSolution Issue with DMSO Stock Solution? Problem->StockSolution Yes Success Solution is Clear: Proceed with Experiment Problem->Success No InVivoFormulation Issue with In Vivo Formulation? StockSolution->InVivoFormulation No CheckDMSO Use Fresh, Anhydrous DMSO StockSolution->CheckDMSO Yes CheckOrder Verify Correct Order of Solvent Addition InVivoFormulation->CheckOrder Yes CheckStorage Check Storage Conditions (-20°C or -80°C) CheckDMSO->CheckStorage WarmSonicate Warm to 80°C and Sonicate CheckStorage->WarmSonicate WarmSonicate->Problem Re-evaluate MixWell Ensure Thorough Mixing After Each Solvent CheckOrder->MixWell PrepareFresh Prepare Formulation Fresh MixWell->PrepareFresh PrepareFresh->Problem Re-evaluate

References

off-target effects of UCL-TRO-1938 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PI3Kα activator, UCL-TRO-1938. The focus of this guide is to address potential off-target effects, particularly at high concentrations, and to provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a small molecule, allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), a critical effector in growth factor signaling pathways.[1][2][3] It functions by binding to a unique allosteric site on PI3Kα, enhancing multiple steps of its catalytic cycle and inducing conformational changes that lead to its activation.[1][3] This activation is distinct from the physiological activation by receptor tyrosine kinases.[2]

Q2: At what concentrations are off-target effects of this compound observed?

A2: While this compound is highly selective for PI3Kα over other PI3K isoforms and a wide panel of other kinases, off-target, PI3Kα-independent effects have been observed at higher concentrations.[1][2] In Mouse Embryonic Fibroblasts (MEFs), these effects, such as a decrease in ATP levels, were noted at concentrations greater than 7.5 μM after 24 hours of treatment.[1] With longer incubation periods of 48 and 72 hours, these non-PI3Kα-dependent effects were seen at concentrations as low as 2-4 μM.[1] Therefore, it is recommended to use concentrations at or below 10 μM for cell-based assays longer than 24 hours to minimize the risk of off-target effects.[2]

Q3: What are the known off-target effects of this compound at high concentrations?

A3: The primary documented off-target effect at high concentrations is a PI3Kα-independent decrease in cellular ATP levels.[1] This suggests a potential impact on cellular metabolism or mitochondrial function that is separate from its intended activity on the PI3Kα signaling pathway. Researchers observing phenotypes inconsistent with PI3Kα activation, especially at high concentrations or with prolonged exposure, should consider the possibility of such off-target effects.

Q4: How can I differentiate between on-target PI3Kα activation and off-target effects in my experiments?

A4: To distinguish between on-target and off-target effects, several control experiments are recommended:

  • Use a PI3Kα-selective inhibitor: Co-treatment with a potent and selective PI3Kα inhibitor, such as BYL719 (Alpelisib), should reverse the on-target effects of this compound.[1] If the observed phenotype persists in the presence of the inhibitor, it is likely an off-target effect.

  • Utilize PI3Kα knockout/knockdown cells: In cell lines where the PI3Kα gene (PIK3CA) has been knocked out or its expression is silenced (e.g., via siRNA or shRNA), this compound should not elicit its on-target signaling effects, such as the phosphorylation of AKT.[1] Any remaining cellular response can be attributed to off-target interactions.

  • Dose-response analysis: Perform a careful dose-response study. On-target effects should occur at lower concentrations, consistent with the reported EC50 values for PI3Kα activation (e.g., ~0.5 μM for increased metabolic activity in MEFs, and 2-5 μM for pAkt and PIP3 production in cells), while off-target effects typically manifest at higher concentrations (>7.5 μM).[1][2][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular toxicity or decreased cell viability at concentrations intended for PI3Kα activation. Off-target effects at high concentrations or prolonged exposure.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for on-target activity with minimal toxicity. Use the lowest effective concentration. Include a PI3Kα inhibitor control to confirm if the toxicity is on-target.
Phenotype is not rescued by a PI3Kα inhibitor. The observed effect is likely due to an off-target interaction of this compound.Consider the phenotype in the context of known off-target effects (e.g., metabolic disruption). Investigate alternative signaling pathways. Consider performing a broad kinase screen or proteomic analysis to identify potential off-target binding partners.
Inconsistent results between different cell lines. Cell-type specific expression of off-target proteins or differing sensitivities to metabolic disruption.Confirm the expression of PI3Kα in your cell lines. Titrate the concentration of this compound for each cell line to establish the optimal window for on-target activity.

Quantitative Data Summary

Parameter Value Assay Condition Reference
EC50 for PI3Kα (in vitro) ~60 μMIn vitro lipid kinase activity[1][4][5]
Kd for PI3Kα 36 ± 5 μMSurface Plasmon Resonance[1]
Kd for PI3Kα 16 ± 2 μMDifferential Scanning Fluorimetry[1]
EC50 for cell proliferation ~0.5 μMPI3Kα-WT MEFs, 24h treatment[1][5]
Concentration for PI3Kα-independent effects >7.5 μMPI3Kα-KO MEFs, 24h (decreased ATP)[1]
Concentration for PI3Kα-independent effects 2-4 μMPI3Kα-KO MEFs, 48-72h[1]
Recommended concentration for cell-based assays 1-10 μMFor assays up to 24h[2]

Experimental Protocols

Protocol 1: Assessing On-Target PI3Kα Activation via Western Blotting

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 μM) for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., insulin or a growth factor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Protocol 2: Investigating Off-Target Effects Using a PI3Kα Inhibitor

  • Experimental Setup: Design your experiment to include the following conditions:

    • Vehicle control (e.g., DMSO)

    • This compound at a concentration where off-target effects are suspected (e.g., 15 μM)

    • A selective PI3Kα inhibitor (e.g., 500 nM BYL719) alone

    • Co-treatment of this compound and the PI3Kα inhibitor (pre-incubate with the inhibitor for 1 hour before adding this compound).

  • Assay Performance: Perform your cellular assay of interest (e.g., cell viability assay, ATP measurement assay, or phenotypic assay).

  • Data Analysis: Compare the results from the different treatment groups. If the effect of this compound is reversed by the PI3Kα inhibitor, it is on-target. If the effect persists, it is likely an off-target effect.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka activates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates pAKT p-AKT mTORC1 mTORC1 pAKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: On-target signaling pathway of this compound activating PI3Kα.

Off_Target_Workflow start Observe Unexpected Phenotype (e.g., toxicity, altered morphology) q1 Is the phenotype reversed by a PI3Kα-selective inhibitor (e.g., BYL719)? start->q1 on_target Phenotype is ON-TARGET q1->on_target Yes off_target Phenotype is likely OFF-TARGET q1->off_target No dose_response Perform Dose-Response & Time-Course Analysis off_target->dose_response knockout Test in PI3Kα Knockout/Knockdown Cell Line dose_response->knockout profiling Consider Kinase Profiling or Chemical Proteomics knockout->profiling

Caption: Workflow to investigate potential off-target effects of this compound.

References

Technical Support Center: Optimizing UCL-TRO-1938 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of UCL-TRO-1938 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, allosteric activator of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα).[1][2][3][4][5][6][7] Unlike physiological activators, it binds to a novel allosteric site on PI3Kα, leading to its activation and subsequent downstream signaling through the PI3K/Akt pathway.[2][3][6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

Q2: What are the reported in vivo dosages of this compound?

A2: Published studies have reported the following effective dosages for this compound:

  • 10 mg/kg administered intravenously (i.v.) in mice for cardioprotection studies.[1][8]

  • 5 µM and 100 µM administered locally in a rat sciatic nerve crush model for nerve regeneration.[1][8]

It is important to note that these are specific examples, and the optimal dosage for your particular model and research question may vary.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has low aqueous solubility. A common formulation for intravenous administration involves a multi-step solubilization process. Here is a widely used protocol:

  • Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • For the final formulation, sequentially add the following, ensuring the solution is clear after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

Q4: What are the potential on-target and off-target effects to consider?

A4: As a PI3Kα activator, on-target effects are expected to be related to the potentiation of PI3K/Akt signaling. This can influence cell growth and proliferation. While this compound is reported to be selective for PI3Kα over other PI3K isoforms, the potential for off-target effects should always be considered, especially at higher concentrations. Monitoring for unexpected phenotypes is crucial.

Q5: What are the potential toxicities associated with activating the PI3K pathway?

A5: While much of the available toxicity data comes from PI3K inhibitors, it can provide insights into organ systems that are sensitive to modulation of this pathway. Potential adverse effects to monitor in animals treated with a PI3K activator could include:

  • Metabolic changes: The PI3K pathway is central to insulin signaling, so monitoring blood glucose levels is advisable.[9][10]

  • Gastrointestinal issues: Diarrhea and colitis have been observed with PI3K inhibitors.[11][12]

  • Liver function: Elevations in liver enzymes have been reported with some PI3K modulators.[11]

  • Immune-related effects: Given the role of PI3K in immune cell function, monitoring for signs of inflammation or immune dysregulation may be warranted.

It is essential to include comprehensive health monitoring in your experimental design.

Troubleshooting Guides

Issue 1: Suboptimal or no efficacy observed in vivo

Possible Cause Troubleshooting Strategy
Inadequate Dose Perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication. Start with a dose informed by the literature (e.g., 10 mg/kg i.v.) and test a range of lower and higher doses.
Poor Bioavailability Ensure the formulation is prepared correctly and the compound is fully solubilized. Visually inspect the formulation for any precipitation before administration. Consider alternative administration routes if intravenous is not suitable for your experimental goals.
Rapid Metabolism or Clearance If you suspect the compound is being cleared too quickly, you may need to consider more frequent dosing or a different administration route that provides more sustained exposure, such as subcutaneous implantation of an osmotic minipump for continuous delivery.
Target Engagement Issues Confirm that PI3Kα is expressed in the target tissue. Measure pharmacodynamic markers in the tissue of interest to confirm that this compound is reaching its target and activating the PI3K pathway (see Q6).

Issue 2: Observed Toxicity or Adverse Events

Possible Cause Troubleshooting Strategy
Dose is too high Reduce the dose. The therapeutic window for a kinase activator may be narrow. A thorough dose-response study will help identify a dose that provides efficacy with minimal toxicity.
On-target toxicity Activation of the PI3K pathway in non-target tissues may lead to adverse effects. Consider local administration strategies if your therapeutic goal is tissue-specific.
Off-target effects At higher concentrations, the risk of off-target activity increases. If toxicity persists even at low effective doses, it may be indicative of off-target effects. In such cases, careful consideration of the risk-benefit profile is necessary.
Formulation-related toxicity The vehicle used to dissolve this compound contains DMSO, PEG300, and Tween-80, which can have their own biological effects. Always include a vehicle-only control group in your experiments to distinguish between compound-specific and vehicle-specific effects.

Data Presentation

Table 1: Summary of Published In Vivo Dosages for this compound

Animal Model Indication Dosage Administration Route Reference
MouseCardioprotection10 mg/kgIntravenous (i.v.)[1][8]
RatNerve Regeneration5 µM, 100 µMLocal[1][8]

Experimental Protocols

Protocol 1: General Procedure for a Dose-Ranging Study of this compound in Mice

  • Animal Model: Select the appropriate mouse model for your research question.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg this compound). A group size of 5-8 animals is typically a good starting point.

  • Formulation Preparation: Prepare the this compound formulation and the vehicle control as described in Q3. Ensure the final injection volume is appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).

  • Administration: Administer the assigned treatment to each animal via the desired route (e.g., intravenous injection).

  • Monitoring:

    • Efficacy: At a predetermined time point after administration, assess the desired efficacy endpoint (e.g., tumor size, infarct size, behavioral endpoint).

    • Pharmacodynamics: Collect tissue samples at various time points after administration to assess the activation of the PI3K pathway (see Q6).

    • Toxicity: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Data Analysis: Analyze the efficacy and pharmacodynamic data to determine the dose-response relationship. Evaluate the toxicity data to identify the maximum tolerated dose (MTD).

Q6: How can I confirm that this compound is activating the PI3K pathway in my in vivo model?

A6: Measuring pharmacodynamic (PD) markers is essential to confirm target engagement and pathway activation. For the PI3K pathway, you can assess the phosphorylation status of downstream effector proteins in your tissue of interest.

  • Key Pharmacodynamic Markers:

    • Phospho-Akt (p-Akt): Phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical and widely used marker of PI3K pathway activation.[13][14]

    • Phospho-mTOR (p-mTOR): As a downstream effector of Akt, the phosphorylation of mTOR can also be a reliable marker.[14]

  • Methodology:

    • Collect tissue samples from treated and control animals at various time points after this compound administration.

    • Prepare tissue lysates.

    • Perform Western blotting or immunohistochemistry using validated antibodies specific for p-Akt (S473) and total Akt.

    • Quantify the ratio of p-Akt to total Akt to determine the extent of pathway activation.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosterically Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: PI3Kα Signaling Pathway Activated by this compound.

experimental_workflow start Start: Define Animal Model & Endpoints formulation Prepare this compound Formulation and Vehicle Control start->formulation dose_ranging Conduct Dose-Ranging Study (e.g., 1, 5, 10, 25 mg/kg) administration Administer Treatment (e.g., Intravenous) dose_ranging->administration formulation->dose_ranging monitoring Monitor for Efficacy, Pharmacodynamics, and Toxicity administration->monitoring data_analysis Analyze Data: Dose-Response & MTD monitoring->data_analysis optimal_dose Determine Optimal Dose for Further Studies data_analysis->optimal_dose

Caption: Experimental Workflow for In Vivo Dose Optimization.

References

UCL-TRO-1938 Technical Support Center: Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of UCL-TRO-1938 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule allosteric activator of the PI3Kα (Phosphoinositide 3-kinase alpha) isoform.[1][2][3][4][5][6][7] It functions by enhancing multiple steps of the PI3Kα catalytic cycle, leading to the activation of downstream signaling pathways, such as the Akt pathway.[6] This activation promotes cellular responses like proliferation and neurite outgrowth.[6][7]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: The effect of this compound on primary cell viability is concentration-dependent. At lower concentrations (typically in the low micromolar range), as a PI3Kα activator, it is expected to promote cell proliferation, survival, and growth, which is the opposite of a cytotoxic effect.[6][7] However, at higher concentrations, it may exhibit off-target effects or over-stimulate metabolic pathways, leading to cellular stress and cytotoxicity. For instance, in mouse embryonic fibroblasts (MEFs), while low concentrations (~0.5 µM) increased metabolic activity, concentrations above 7.5 µM led to a decrease in ATP levels, suggesting PI3Kα-independent cytotoxic effects at higher doses.[6] Primary cells can be more sensitive than cell lines, so careful dose-response studies are crucial.

Q3: What is a suitable starting concentration range for cytotoxicity testing of this compound in primary cells?

A3: Based on studies in various cell types, a broad concentration range is recommended for initial cytotoxicity assessment. A starting range of 0.1 µM to 100 µM is advisable. In MEFs, an EC50 of approximately 0.5 µM for increased metabolic activity was observed.[6] For cell signaling studies, concentrations of 1-10 µM are often used.[8] It is important to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the highest concentration of this compound.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your primary cells, typically below 0.5%.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.

  • Possible Cause: Edge effects in the microplate.

    • Solution: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the peripheral wells with sterile PBS or culture medium without cells and use the inner wells for your experimental samples.

  • Possible Cause: Incomplete dissolution or precipitation of this compound at higher concentrations.

    • Solution: Visually inspect the culture medium containing the diluted compound for any precipitates. Ensure the DMSO stock solution is fully dissolved before further dilution.

Issue 2: Unexpectedly high cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause: Poor health or high passage number of primary cells.

    • Solution: Primary cells are sensitive to culture conditions. Use healthy, low-passage cells for your experiments. Ensure optimal culture conditions (media, supplements, CO2, temperature, humidity) are maintained.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing on your cell cultures.

  • Possible Cause: Vehicle (DMSO) toxicity.

    • Solution: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not causing cytotoxicity. If it is, lower the final DMSO concentration in your experiments.

Issue 3: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: The chosen cytotoxicity assay is not sensitive to the mechanism of cell death induced by this compound at high concentrations.

    • Solution: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using a complementary assay. For example, if an MTT assay (measuring metabolic activity) shows no change, an LDH assay (measuring membrane integrity) might reveal cytotoxicity.

  • Possible Cause: Short incubation time.

    • Solution: Cytotoxic effects may take time to manifest. Consider extending the incubation period with this compound (e.g., 48 or 72 hours), ensuring the primary cells remain healthy in the control wells for this duration.

Quantitative Data

Currently, there is limited publicly available data on the specific cytotoxic concentrations (e.g., IC50 values) of this compound across a wide range of primary cell types. The following table summarizes the available data, which is primarily from a study on Mouse Embryonic Fibroblasts (MEFs). Researchers should generate their own dose-response curves for their specific primary cell type of interest.

Cell TypeParameter MeasuredIncubation TimeEffective Concentration (EC50) / Cytotoxic ConcentrationCitation
PI3Kα-WT MEFsMetabolic Activity (Increase)24 hours~0.5 µM[6]
PI3Kα-WT and PI3Kα-KO MEFsATP Levels (Decrease)24 hours>7.5 µM[6]
PI3Kα-WT and PI3Kα-KO MEFsATP Levels (Decrease)48 and 72 hours>2-4 µM[6]

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][9]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count your primary cells, ensuring high viability (>90%).

    • Resuspend the cells in complete culture medium to the desired seeding density (to be optimized for your specific primary cell type to ensure they are in a logarithmic growth phase during the experiment).

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control cells (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Allosterically Activates Akt_active Akt (active) PDK1->Akt_active Phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream_Targets Activates/ Inhibits Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation Growth Growth Downstream_Targets->Growth

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Primary Cells in 96-well plate Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound Serial Dilutions Incubate_24h->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate_Exposure Incubate for Exposure (e.g., 24, 48, 72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for MTT-based cytotoxicity assessment.

References

Navigating Your UCL-TRO-1938 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting experiments involving UCL-TRO-1938, a selective allosteric activator of PI3Kα. Below you will find frequently asked questions and troubleshooting guides to address common challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that selectively activates the p110α catalytic subunit of the phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It functions as an allosteric activator, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.[1][3][4] This activation leads to an increase in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for PI3Kα over other PI3K isoforms (β, δ, and γ) and other related kinases.[1][3] This selectivity is crucial for specifically probing the function of PI3Kα in your experimental models.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

ConditionRecommendation
Powder Store at -20°C for long-term stability (up to 3 years).
Stock Solutions Prepare aliquots to avoid repeated freeze-thaw cycles. Store in a suitable solvent like DMSO at -80°C for up to one year or at -20°C for up to one month.[5]
In-use Solutions It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Q4: How should I prepare this compound solutions?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[7] Due to the hygroscopic nature of DMSO, it is essential to use fresh, anhydrous DMSO to ensure complete dissolution and prevent precipitation.[5] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline may be required.[6] Always ensure the solution is clear before use.[6]

Troubleshooting Inconsistent Results

Problem 1: No or low activation of PI3Kα signaling (e.g., low p-Akt levels).
Possible Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly as a powder and in solution.[5] Consider using a fresh aliquot or preparing a new stock solution.
Incomplete Dissolution Verify that the compound is fully dissolved in the solvent. Use fresh, anhydrous DMSO.[5] Gentle warming or sonication may aid dissolution.[7]
Suboptimal Concentration The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system. The reported EC50 for PI3Kα activation is approximately 60 µM in vitro, but cellular effects are observed at lower concentrations.[8]
Incorrect Experimental Timeline The activation of PI3Kα signaling by this compound can be transient.[1] Conduct a time-course experiment to identify the peak of signaling activation in your model.
Cellular Health Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Prepare a master mix of your this compound working solution to add to all replicates, rather than adding from the stock solution to each individual well or tube.
Cell Passage Number High passage numbers can lead to genetic and phenotypic drift in cell lines, affecting signaling responses. Use cells with a consistent and low passage number for all experiments.
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing and storing it in single-use aliquots.[5]
Problem 3: Off-target or unexpected cellular effects.
Possible Cause Troubleshooting Step
High Concentration At higher concentrations (e.g., >7.5 µM in some cell lines), this compound may exhibit PI3Kα-independent effects.[1] Use the lowest effective concentration determined from your dose-response studies.
Off-target Effects in Complex Systems In vivo or in complex cellular models, consider the possibility of off-target effects. Localized delivery of the compound may be a strategy to mitigate this.[9]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is not toxic to your cells. Run a vehicle control (media with the same concentration of solvent but without this compound) to assess solvent effects.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal PI3K signaling, serum-starve cells for a defined period (e.g., 4-24 hours) before treatment.

  • Preparation of Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period, as determined by your time-course experiments.

  • Lysis and Analysis: After treatment, wash the cells with cold PBS and lyse them in an appropriate buffer for downstream analysis (e.g., Western blotting for p-Akt, kinase assays).

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound.

UCL_TRO_1938_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results Observed check_compound Verify Compound Integrity (Storage, Aliquoting) start->check_compound check_dissolution Assess Solution Preparation (Fresh DMSO, Complete Dissolution) start->check_dissolution check_concentration Evaluate Concentration (Dose-Response) start->check_concentration check_timeline Review Experimental Timeline (Time-Course) start->check_timeline check_controls Examine Controls (Vehicle, Cell Health) start->check_controls resolve_compound Use Fresh Aliquot/ Prepare New Stock check_compound->resolve_compound Issue Found resolve_dissolution Prepare Fresh Solution with Anhydrous DMSO check_dissolution->resolve_dissolution Issue Found resolve_concentration Optimize Concentration check_concentration->resolve_concentration Issue Found resolve_timeline Adjust Incubation Time check_timeline->resolve_timeline Issue Found resolve_controls Refine Experimental Setup check_controls->resolve_controls Issue Found

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

PI3K_Signaling_Pathway Simplified PI3Kα Signaling Pathway Activated by this compound UCL_TRO_1938 This compound PI3Ka PI3Kα (p110α/p85) UCL_TRO_1938->PI3Ka Allosteric Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Downstream Downstream Cellular Responses (e.g., Proliferation, Survival) pAkt->Downstream

Caption: The signaling cascade initiated by the allosteric activation of PI3Kα by this compound.

References

long-term effects of UCL-TRO-1938 on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of UCL-TRO-1938 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] It functions by binding to a unique site on the PI3Kα enzyme, enhancing multiple steps of its catalytic cycle.[1][3][4] This leads to the activation of the PI3K/Akt signaling pathway.

Q2: What are the expected short-term effects of this compound on cells?

A2: In the short term, this compound transiently activates PI3K signaling in a variety of rodent and human cell lines.[1][3][5] This activation can lead to cellular responses such as increased cell proliferation, neurite outgrowth, and progression of the cell cycle.[1][2][3]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The recommended concentration of this compound can vary depending on the cell type and the duration of the experiment. For cell-based assays, a concentration range of 1-10 µM is generally suggested.[6] It is important to note that for experiments lasting longer than 24 hours, concentrations should not exceed 10 µM to avoid potential confounding effects.[6]

Q4: What are the known long-term effects of this compound on cell viability?

A4: Currently, there is limited published data specifically detailing the long-term effects of this compound on cell viability. The available research primarily focuses on its acute and transient effects on cell signaling and function.[1][3] Continuous activation of the PI3K/Akt pathway, a known regulator of cell growth and survival, could theoretically lead to various outcomes, including senescence or uncontrolled proliferation, depending on the cellular context. Researchers are advised to conduct their own long-term viability studies to determine the specific effects on their cell line of interest.

Q5: How can I assess the long-term viability of cells treated with this compound?

A5: To assess the long-term effects of this compound on cell viability, we recommend a time-course experiment using a range of concentrations. A standard experimental workflow would involve treating your cells with this compound for extended periods (e.g., 48 hours, 72 hours, and longer) and assessing viability at each time point using methods such as the MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation or Akt phosphorylation. 1. Inactive compound. 2. Suboptimal concentration. 3. Cell line is not responsive. 4. Incorrect experimental conditions.1. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm that your cell line expresses PI3Kα. 4. Verify serum starvation conditions and incubation times.
Decreased cell viability at higher concentrations or longer incubation times. 1. Cellular toxicity. 2. Induction of apoptosis or senescence due to prolonged pathway activation.1. Reduce the concentration of this compound to below 10 µM for long-term assays.[6] 2. Perform assays to detect markers of apoptosis (e.g., caspase-3 cleavage) or senescence (e.g., β-galactosidase staining).
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Different passage numbers of cells.1. Standardize cell seeding density, media composition, and incubation times. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Use cells within a consistent and low passage number range.

Quantitative Data Summary

Parameter Value Assay Condition Reference
EC50 for PI3Kα activation ~60 µMIn vitro lipid kinase activity[2][5]
EC50 for PIP3 induction in MEFs ~5 µM2-minute stimulation[4]
EC50 for increased metabolic activity ~0.5 µM24-hour treatment in PI3Kα-WT MEFs[7]
Effective concentration for pAkt production 2-4 µMCell-based assays[6]

Experimental Protocols

Protocol 1: Assessment of Short-Term Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment: Plate cells and starve them of serum overnight. Treat the cells with the desired concentration of this compound for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Pathway UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates PIP3 PIP3 PI3Ka->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt PDK1->pAkt Downstream Downstream Effectors (Proliferation, Survival) pAkt->Downstream activates

Caption: PI3K/Akt signaling pathway activated by this compound.

Long_Term_Viability_Workflow Start Seed Cells in Multi-well Plates Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate for Extended Time Points (e.g., 24h, 48h, 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability_Assay Data_Analysis Analyze and Compare Viability to Vehicle Control Viability_Assay->Data_Analysis Conclusion Determine Long-Term Effects on Cell Viability Data_Analysis->Conclusion

Caption: Experimental workflow for assessing long-term cell viability.

References

impact of serum concentration on UCL-TRO-1938 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with UCL-TRO-1938, a selective allosteric activator of PI3Kα.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule allosteric activator of the p110α catalytic subunit of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] It enhances the catalytic activity of PI3Kα, leading to the increased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This in turn activates downstream signaling pathways, most notably the AKT pathway, promoting cell proliferation, survival, and growth.[1][4][5]

Q2: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a general starting range for cell-based assays is 1-10 µM.[6] For assays longer than 24 hours, it is advised not to exceed a concentration of 10 µM to avoid potential off-target effects.[6]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a dry powder. For stock solutions, it is soluble in DMSO.[4][7] It is recommended to prepare a 10 mM stock solution in DMSO. Aliquots of this stock solution can be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected this compound activity in cell-based assays.

Potential Cause: One of the most significant factors influencing the in vitro activity of small molecules like this compound is the presence of serum in the cell culture medium. Serum contains proteins, such as albumin, that can bind to small molecules.[8] This binding sequesters the compound, reducing its free concentration and thus its availability to interact with its target, PI3Kα. The degree of protein binding can significantly impact the observed potency (EC50) of the compound.

Troubleshooting Steps:

  • Serum Starvation: To obtain more consistent and reproducible results, it is highly recommended to perform experiments under serum-free or low-serum conditions. A common practice is to serum-starve the cells for a period (e.g., 16 hours) before treating with this compound. This minimizes the interference from serum proteins and provides a clearer assessment of the compound's direct effect on the PI3K pathway.

  • Standardize Serum Concentration: If serum is required for your experimental setup, ensure that the concentration of fetal bovine serum (FBS) or other serum is kept consistent across all experiments. Be aware that different batches of serum can have varying protein compositions, which may contribute to variability.

  • Determine Serum Protein Binding: For advanced studies, consider performing a serum protein binding assay to quantify the fraction of this compound that is bound to serum proteins. This can help in correlating the nominal concentration with the effective free concentration of the compound.

Issue 2: High background signal in PI3K activity assays.

Potential Cause: Basal PI3K signaling can be elevated in some cell lines, particularly those with mutations that activate the pathway or those cultured in high-serum conditions which contain growth factors that activate PI3K.

Troubleshooting Steps:

  • Serum Starvation: As mentioned previously, serum-starving cells before the experiment can help to reduce basal PI3K activity.

  • Use of PI3K Inhibitors as Controls: Include a control treated with a known PI3Kα inhibitor (e.g., BYL719) to determine the level of basal PI3Kα-dependent signaling in your cell line. The activity of this compound is expected to be sensitive to PI3Kα inhibition.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
EC50 (in vitro lipid kinase activity) ~60 µMBiochemical assay[2][7][9]
EC50 (pAkt S473 phosphorylation) 2-4 µMCell-based assay (MEFs)[7]
EC50 (PIP3 production) 5 µMCell-based assay (MEFs)[7][9]
EC50 (metabolic activity) ~0.5 µMCell-based assay (PI3Kα-WT MEFs, 24h)[2][4]
Kd (PI3Kα binding) 36 ± 5 µMSurface Plasmon Resonance[1]
Kd (PI3Kα binding) 16 ± 2 µMDifferential Scanning Fluorimetry[1]

Experimental Protocols

Protocol 1: Assessment of this compound Activity by Western Blotting for pAkt (S473)

  • Cell Seeding: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in a suitable plate format and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 16 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the compound dilutions to the cells. Incubate for the desired time (e.g., 40 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (S473) and total Akt.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the pAkt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway UCL_TRO_1938 This compound PI3Ka PI3Kα (p110α) UCL_TRO_1938->PI3Ka activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAKT->Downstream Response Cellular Responses (Proliferation, Survival, Growth) Downstream->Response

Caption: PI3Kα signaling pathway activated by this compound.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells serum_starve Serum Starve Cells (e.g., 16 hours) plate_cells->serum_starve prepare_compound Prepare this compound Dilutions (in serum-free media) serum_starve->prepare_compound treat_cells Treat Cells with this compound serum_starve->treat_cells prepare_compound->treat_cells assay Perform Assay (e.g., Western Blot for pAkt) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Recommended experimental workflow for assessing this compound activity.

Serum_Impact_Logic serum Serum Present in Media protein_binding This compound binds to serum proteins (e.g., Albumin) serum->protein_binding free_drug_reduced Reduced Free Concentration of this compound protein_binding->free_drug_reduced reduced_activity Decreased PI3Kα Activation (Higher apparent EC50) free_drug_reduced->reduced_activity no_serum Serum-Free Media free_drug_max Maximal Free Concentration of this compound no_serum->free_drug_max direct_activity Direct PI3Kα Activation Measured (Lower apparent EC50) free_drug_max->direct_activity

References

interpreting unexpected phenotypes with UCL-TRO-1938

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UCL-TRO-1938, a small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This guide will help interpret unexpected phenotypes and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, allosteric activator of the PI3Kα isoform.[1][2][3][4][5][6][7] It functions by binding to a site distinct from the ATP-binding pocket, inducing conformational changes that enhance the catalytic activity of PI3Kα.[1][3] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling pathways, most notably the AKT pathway, to promote cellular responses such as proliferation and survival.[1][4]

Q2: What are the expected cellular phenotypes upon treatment with this compound?

A2: The primary expected phenotypes are a direct result of PI3Kα activation. These include:

  • Increased levels of PIP3.[1]

  • Increased phosphorylation of AKT at Ser473 and other downstream targets.[2][8]

  • Enhanced cell proliferation and metabolic activity at optimal concentrations.[1][2][8]

  • Induction of neurite outgrowth in neuronal cells.[1][4]

  • Cardioprotective effects in models of ischemia-reperfusion injury.[1][2][9]

  • Enhanced nerve regeneration.[1][9]

Q3: Is this compound selective for PI3Kα?

A3: Yes, this compound is reported to be selective for PI3Kα over other PI3K isoforms (β, δ, and γ), as well as other tested protein and lipid kinases.[1][5][7]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Researchers may occasionally observe phenotypes that deviate from the expected outcomes. This guide provides a framework for troubleshooting these situations.

Problem 1: Decreased cell viability, reduced ATP levels, or other signs of cytotoxicity.

  • Possible Cause: Off-target effects or cellular stress at high concentrations.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the final concentration of this compound is within the recommended range. Studies have shown that at concentrations greater than 7.5 μM (for 24h incubation) or 2-4 μM (for 48-72h incubation), PI3Kα-independent effects, such as a decrease in ATP levels, can occur.[1]

    • Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start from a low concentration (e.g., 0.1 μM) and titrate up.

    • Include a PI3Kα Knockout/Knockdown Control: To confirm the observed phenotype is independent of PI3Kα, use a cell line where the PIK3CA gene is knocked out or its expression is knocked down. If the cytotoxic effect persists in these cells, it is likely an off-target effect.[1]

    • Use a PI3Kα Inhibitor: Co-treatment with a specific PI3Kα inhibitor, such as BYL719 (Alpelisib), can help determine if the effect is on-target.[1] If the unexpected phenotype is not rescued by the inhibitor, it is likely off-target.

Problem 2: No observable activation of the PI3K/AKT pathway.

  • Possible Cause: Issues with compound stability, experimental setup, or cell line responsiveness.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure your stock solution of this compound is properly stored (aliquots at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment.

    • Optimize Treatment Time: The activation of PI3K signaling can be transient.[1][5] Conduct a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr) to identify the peak of AKT phosphorylation. PIP3 levels have been shown to increase within 30 seconds, peaking around 5 minutes.[1]

    • Confirm Cell Line Responsiveness: Ensure your cell line expresses sufficient levels of PI3Kα. You can verify this by western blot. Some cell lines may have mutations in the PI3K pathway that could affect their response.

    • Assay Sensitivity: Confirm that your antibody for phosphorylated AKT (Ser473) is validated and your western blot protocol is optimized for detecting this post-translational modification.

Problem 3: Variability between experiments.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and serum starvation conditions (if applicable) are consistent across experiments.

    • Control for Solvent Effects: Use a vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated samples.

    • Precise Timing: For short-term signaling experiments, precise timing of treatment and cell lysis is critical.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
In Vitro Kinase Assay EC50 ~60 µMPurified PI3Kα enzyme[2][3][4][7]
Cellular EC50 (Metabolic Activity, 24h) ~0.5 µMPI3Kα-WT Mouse Embryonic Fibroblasts (MEFs)[1][2]
Cellular EC50 (AKT Phosphorylation) 2-4 µMMouse Embryonic Fibroblasts (MEFs)[4][5]
Cellular EC50 (PIP3 Production) 5 µMMouse Embryonic Fibroblasts (MEFs)[4][5]
Concentration for PI3Kα-independent effects > 7.5 µM (24h), > 2-4 µM (48-72h)PI3Kα-WT and KO MEFs[1]
Recommended concentration for cell-based assays 1-10 µMRodent and human cells[5]
In vivo dosage (Cardioprotection) 10 mg/kg (single i.v. dose)Mice[2][8]
In vivo dosage (Nerve Regeneration) 5 µM, 100 µM (single dose for 21 days)Rats[2][8]

Key Experimental Protocols

1. Western Blot for AKT Phosphorylation

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. If necessary, serum-starve cells overnight. Treat cells with this compound at the desired concentrations for the optimized time period. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability/Metabolic Activity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Treatment: The next day, treat cells with a range of this compound concentrations. Include a vehicle control and a positive control for cell death if desired.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer. Read absorbance at ~570 nm.

    • CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Physiological Activation PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT UCL_TRO_1938 This compound UCL_TRO_1938->PI3Ka Allosteric Activation pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: PI3Kα signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Cytotoxicity) Check_Conc Is concentration > 2-7.5 µM? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No High_Conc High Concentration (Potential Off-Target Effect) Check_Conc->High_Conc Yes KO_Control Use PI3Kα KO/KD Cells Dose_Response->KO_Control High_Conc->KO_Control Phenotype_Persists Phenotype Persists? KO_Control->Phenotype_Persists Off_Target Conclusion: Likely Off-Target Effect Phenotype_Persists->Off_Target Yes On_Target Conclusion: Likely On-Target Effect (at high concentration) Phenotype_Persists->On_Target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

controlling for vehicle effects in UCL-TRO-1938 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kα activator, UCL-TRO-1938. Proper vehicle selection and control are critical for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential for this compound experiments?

A1: A vehicle control is a crucial component of experimental design where a group of cells or animals receives the same solvent or carrier (the "vehicle") used to deliver this compound, but without the compound itself.[1][2] This is essential to differentiate the pharmacological effects of this compound from any potential biological effects caused by the delivery vehicle.[2] For instance, some solvents can have their own physiological effects which could be mistakenly attributed to the drug being tested.[3][4]

Q2: What are the recommended vehicles for in vitro and in vivo experiments with this compound?

A2: For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[5] For in vivo experiments, due to the compound's poor aqueous solubility, multi-component vehicles are necessary. Commonly used formulations include:

  • A mixture of DMSO, PEG300, Tween-80, and saline.[6]

  • A solution of DMSO mixed with corn oil.[7]

  • A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[7]

Q3: How should I prepare the vehicle for in vivo experiments?

A3: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[6] For a multi-component vehicle, a sequential mixing approach is advised. For example, to prepare a solution with a final concentration of 2.5 mg/mL, you would first dissolve this compound in DMSO to create a stock solution. Then, this stock solution is added to PEG300 and mixed, followed by the addition of Tween-80 and a final dilution with saline.[6] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[6] Your vehicle control should be prepared in the exact same manner, including all solvents, but without the addition of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent results in vitro High concentrations of DMSO may be causing cellular stress or off-target effects.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Precipitation of this compound during in vivo formulation The compound has low aqueous solubility.Prepare the formulation fresh on the day of the experiment.[6] Use sonication or gentle warming to aid dissolution.[6] Consider if the chosen vehicle is optimal for the required concentration.
Adverse effects observed in the vehicle control group (in vivo) The vehicle itself may have some toxicity or physiological effects. For example, DMSO can cause motor impairment at high concentrations.[3]Conduct a pilot study to assess the tolerability of the chosen vehicle in your specific animal model before commencing a large-scale experiment.[2] If adverse effects are observed, consider reducing the concentration of potentially reactive components like DMSO or selecting an alternative vehicle.[2]
High variability between animals in the same treatment group Inconsistent dosing or formulation.Ensure the formulation is homogenous and that each animal receives the correct dose volume. Prepare a fresh batch of the formulation for each experiment.

Experimental Protocols & Data

In Vitro PI3Kα Activation
  • Objective: To assess the activation of PI3Kα signaling by this compound in cells.

  • Methodology:

    • Culture cells (e.g., MEFs, TE-1, ECA9706) to the desired confluency.[7][8]

    • Prepare a stock solution of this compound in DMSO.[5]

    • Treat cells with varying concentrations of this compound (e.g., 1-30 µM) for a specified time (e.g., 40 minutes).[8]

    • Include a vehicle control group treated with the same final concentration of DMSO.

    • Lyse the cells and analyze the phosphorylation of downstream targets of PI3Kα, such as Akt (at Ser473), by Western blotting.[7][8]

Parameter Value Reference
EC50 for PI3Kα activation ~60 µM (in vitro lipid kinase activity)[8][9]
Cell-based EC50 for proliferation ~0.5 µM (in PI3Kα-WT MEFs)[7][8]
Effective concentration in cells 1-10 µM[5]
In Vivo Cardioprotection and Nerve Regeneration Models
  • Objective: To evaluate the therapeutic potential of this compound in rodent models.

  • Methodology:

    • Prepare the this compound formulation and the corresponding vehicle control as described above.

    • For a mouse model of ischemia-reperfusion injury, administer a single intravenous dose (e.g., 10 mg/kg) 15 minutes prior to reperfusion.[8]

    • For a rat sciatic nerve crush model, administer this compound locally.[8]

    • Administer an identical volume of the vehicle control to the control group animals.[2]

    • Assess outcomes such as infarct size or nerve regeneration at the study endpoint.[8][10]

Visualizations

PI3K_Signaling_Pathway UCL_TRO_1938 This compound PI3Ka PI3Kα UCL_TRO_1938->PI3Ka allosterically activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., Cell Proliferation, Cardioprotection) AKT->Downstream promotes

Caption: PI3Kα signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_groups Animal Groups cluster_analysis Analysis Formulation Prepare this compound Formulation Treatment Treatment Group Formulation->Treatment Administer Vehicle Prepare Vehicle Control Control Vehicle Control Group Vehicle->Control Administer Outcome Assess Experimental Outcomes Treatment->Outcome Control->Outcome Comparison Compare Treatment vs. Vehicle Control Outcome->Comparison

Caption: Workflow for in vivo experiments with vehicle control.

References

Validation & Comparative

A Comparative Guide to PI3Kα Activators: Spotlight on UCL-TRO-1938

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCL-TRO-1938 with other phosphoinositide 3-kinase alpha (PI3Kα) activators, supported by experimental data and detailed methodologies.

The activation of the PI3Kα signaling pathway is a critical cellular process that governs cell growth, proliferation, and metabolism.[1][2] While much of the therapeutic focus has been on inhibiting this pathway in the context of cancer, where it is often hyperactivated, there is a growing interest in the therapeutic potential of activating PI3Kα for conditions like tissue regeneration and cardioprotection.[1][3][4] In this context, the small molecule this compound has emerged as a novel allosteric activator of PI3Kα.[1][3][5][6]

Overview of this compound

This compound is a potent, small-molecule, allosteric activator of the PI3Kα isoform.[3][6][7] It operates through a distinct mechanism by enhancing multiple steps of the PI3Kα catalytic cycle, leading to both local and global conformational changes in the enzyme's structure.[1][3][4][5] This compound has demonstrated selectivity for PI3Kα over other PI3K isoforms and various protein and lipid kinases.[1][3][4] In preclinical studies, this compound has been shown to transiently activate PI3K signaling, resulting in cellular responses such as proliferation and neurite outgrowth, and has shown promise in providing cardioprotection from ischemia-reperfusion injury and enhancing nerve regeneration.[1][3][6]

Comparative Analysis: this compound vs. Other PI3Kα Activation Mechanisms

A direct comparison with other small-molecule PI3Kα activators is challenging due to the novelty of this class of compounds. However, we can compare its properties to physiological activators (phosphopeptides) and oncogenic mutations that lead to PI3Kα activation.

FeatureThis compoundPhosphopeptide (pY)Oncogenic Mutations (e.g., H1047R)
Mechanism of Action Allosteric activation, enhances multiple steps of the catalytic cycle.[1][3][5]Mimics tyrosine-phosphorylated proteins, binds to p85 SH2 domains to release inhibition.[1]Constitutive activation through various mechanisms, including mimicking natural activation events.[8][9]
Selectivity Selective for PI3Kα over other Class IA PI3K isoforms (PI3Kβ, PI3Kδ).[1]Activates all Class IA PI3K isoforms.[1]Specific to the mutated PI3Kα isoform.[8]
Biochemical Effect Increases kcat and can decrease Km for ATP at certain concentrations.[1][5] Increases PI3Kα binding to lipid membranes.[1]Increases kcat of PI3Kα.[1]Increases basal lipid kinase activity and enhances membrane binding.[9]
Cellular Effect Transiently activates PI3K signaling, induces cell proliferation and neurite outgrowth.[1][3][6]Induces PI3K signaling.Sustained, aberrant activation of PI3K signaling, contributing to tumorigenesis.[8]
Synergy Synergistic activation with phosphopeptides and some oncogenic mutants (e.g., H1047R).[1][8]N/ASynergizes with this compound to further amplify PI3Kα activity.[8]
EC50 / Kd EC50: ~60 µM (in vitro lipid kinase activity).[1][5][6] Kd: 16-36 µM.[1][5]N/AN/A

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3Kα signaling pathway and a typical experimental workflow for evaluating PI3Kα activators.

PI3K_Signaling_Pathway cluster_PI3K PI3K Complex RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Activation p110a p110α (PI3Kα) PIP2 PIP2 p110a->PIP2 Phosphorylation PIP3 PIP3 p110a->PIP3 Generates UCL_TRO_1938 This compound UCL_TRO_1938->p110a Allosteric Activation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Promotes

Caption: PI3Kα Signaling Pathway Activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Lipid_Kinase_Assay In Vitro Lipid Kinase Assay (e.g., ADP-Glo) Binding_Assay Direct Binding Assay (e.g., SPR, DSF) Lipid_Kinase_Assay->Binding_Assay Confirm Direct Interaction Western_Blot Western Blot for pAKT Binding_Assay->Western_Blot Validate Cellular Activity Proliferation_Assay Cell Proliferation Assay Western_Blot->Proliferation_Assay Assess Functional Outcome Disease_Model Disease Models (e.g., Ischemia-Reperfusion) Proliferation_Assay->Disease_Model Evaluate Therapeutic Potential

Caption: Experimental Workflow for PI3Kα Activator Evaluation.

Key Experimental Protocols

Below are summarized methodologies for key experiments used to characterize this compound and other PI3Kα activators.

In Vitro Lipid Kinase Assay
  • Objective: To measure the enzymatic activity of PI3Kα in the presence of an activator.

  • Method: A common method is the ADP-Glo™ Kinase Assay.[10]

    • Recombinant human p110α/p85α is incubated with a lipid substrate (e.g., liposomes containing PIP2).

    • The compound of interest (e.g., this compound) is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the amount of ADP produced is quantified using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Data is normalized to a control (e.g., DMSO vehicle) to determine the fold activation.

Cellular Assay for PI3K Pathway Activation (Western Blot for pAKT)
  • Objective: To determine if the compound activates the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

  • Method:

    • Cells (e.g., A549, MEFs) are treated with the compound for a specified time and at various concentrations.[1][4]

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AKT (pAKT at Ser473) and total AKT.

    • Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.

    • The ratio of pAKT to total AKT is calculated to determine the level of pathway activation.

Direct Binding Assays (Surface Plasmon Resonance - SPR)
  • Objective: To confirm direct binding of the small molecule to the PI3Kα enzyme and to determine the binding affinity (Kd).

  • Method:

    • Recombinant PI3Kα is immobilized on a sensor chip.

    • The small molecule is flowed over the chip at various concentrations.

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[1]

Cell Proliferation Assay
  • Objective: To assess the effect of the PI3Kα activator on cell growth.

  • Method:

    • Cells are seeded in a multi-well plate and treated with the compound at various concentrations.

    • After a set period (e.g., 24-72 hours), cell viability or proliferation is measured using a reagent such as MTT, resazurin, or a cell counting kit.

    • The absorbance or fluorescence is read, which is proportional to the number of viable cells.[6]

Conclusion

This compound represents a significant advancement in the field of kinase activation, offering a selective and potent tool to probe PI3Kα signaling and a potential therapeutic agent for diseases where transient pathway activation is beneficial. Its allosteric mechanism distinguishes it from physiological activators and the constitutive activation seen with oncogenic mutations. The experimental protocols outlined provide a robust framework for the evaluation and comparison of this and other emerging PI3Kα activators. Further research and the discovery of additional small-molecule activators will enable more direct and comprehensive comparative studies in the future.

References

A Head-to-Head Comparison: The Small Molecule Activator UCL-TRO-1938 Versus Growth Factor-Induced PI3Kα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of PI3Kα activation is critical for advancing therapeutic strategies in areas ranging from oncology to regenerative medicine. This guide provides an objective comparison of two distinct methods for activating the PI3Kα signaling pathway: the synthetic small molecule activator, UCL-TRO-1938, and conventional activation by growth factors.

This comparison delves into their mechanisms of action, presents key quantitative data from experimental studies, and provides detailed protocols for reproducing the cited experiments. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific research needs.

Mechanism of Action: A Tale of Two Activators

The phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates a multitude of cellular processes, including growth, proliferation, survival, and metabolism. The Class IA PI3Kα isoform, in particular, is a critical effector of growth factor signaling and is frequently dysregulated in various diseases.

Growth factor-induced PI3Kα activation is the canonical, physiological mechanism. It is initiated by the binding of growth factors—such as insulin, epidermal growth factor (EGF), or platelet-derived growth factor (PDGF)—to their cognate receptor tyrosine kinases (RTKs) on the cell surface.[1][2] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the p85 regulatory subunit of the PI3Kα heterodimer.[3] The recruitment of PI3Kα to the plasma membrane relieves the inhibitory constraints imposed by p85 on the p110α catalytic subunit, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[4]

This compound , on the other hand, represents a novel, non-physiological approach to PI3Kα activation. It is a potent and selective small molecule that functions as an allosteric activator of PI3Kα.[5][6][7] Unlike growth factors, this compound bypasses the need for receptor tyrosine kinase engagement and directly interacts with the PI3Kα enzyme.[8] This interaction induces a conformational change in PI3Kα, enhancing multiple steps of its catalytic cycle and leading to increased PIP3 production.[5][6] A key feature of this compound is its selectivity for the PI3Kα isoform over other PI3K isoforms.[5]

Quantitative Comparison: this compound vs. Growth Factors

The following tables summarize key quantitative parameters for this compound and commonly used growth factors in the context of PI3Kα activation.

ParameterThis compoundReference
Mechanism Allosteric Activator[5][6]
Target PI3Kα[5]
In Vitro EC50 (PI3Kα activity) ~60 µM[5][9][10]
Cellular EC50 (PIP3 increase) 5 µM (in MEFs)[11][12]
Cellular EC50 (p-AKT S473) 2-4 µM (in MEFs)[11][12]
Dissociation Constant (Kd) for PI3Kα 16 ± 2 µM (DSF)[5][13]
36 ± 5 µM (SPR)[5][13]

Table 1: Quantitative Profile of this compound. EC50: Half-maximal effective concentration; MEFs: Mouse Embryonic Fibroblasts; DSF: Differential Scanning Fluorimetry; SPR: Surface Plasmon Resonance.

Growth FactorTypical Concentration for PI3Kα ActivationCell TypeReference
Insulin-like Growth Factor 1 (IGF-1) 20 ng/mLMouse Embryonic Fibroblasts[14]
Epidermal Growth Factor (EGF) 50 ng/mLMouse Embryonic Fibroblasts[15]
Platelet-Derived Growth Factor (PDGF) 25 ng/mLMouse Embryonic Fibroblasts[15]
Insulin 10 µg/mLMouse Embryonic Fibroblasts[14]

Table 2: Typical Concentrations of Growth Factors for PI3Kα Activation. Concentrations can vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the points of action for both growth factors and this compound, a diagram of the PI3K/AKT signaling pathway is provided below. Additionally, a typical experimental workflow for comparing their effects on PI3Kα activation is illustrated.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds UCL-TRO-1938_ext This compound UCL-TRO-1938_ext->UCL-TRO-1938_int PI3K PI3Kα (p85/p110α) RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits UCL-TRO-1938_int->PI3K Allosterically Activates pAKT p-AKT AKT->pAKT Phosphorylates Downstream Downstream Effectors pAKT->Downstream Activates Cellular Responses\n(Growth, Proliferation, Survival) Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular Responses\n(Growth, Proliferation, Survival)

Caption: PI3K/AKT signaling pathway activation by growth factors and this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed cells in a multi-well plate Starvation 2. Serum-starve cells Cell_Culture->Starvation Control Vehicle Control (e.g., DMSO) Starvation->Control 3. Treat cells GF Growth Factor (e.g., IGF-1) Starvation->GF 3. Treat cells UCL This compound Starvation->UCL 3. Treat cells Viability_Assay Cell Viability Assay (e.g., MTT) Starvation->Viability_Assay Parallel Plate Lysis 4. Cell Lysis Control->Lysis Control->Viability_Assay GF->Lysis GF->Viability_Assay UCL->Lysis UCL->Viability_Assay Kinase_Assay In Vitro Kinase Assay (PIP3 production) Lysis->Kinase_Assay Western_Blot Western Blot (p-AKT levels) Lysis->Western_Blot

Caption: A typical experimental workflow for comparing PI3Kα activators.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare the activity of this compound and growth factors.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified PI3Kα by quantifying the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • PIP2 substrate

  • ATP

  • This compound or Growth Factor (if using a cell lysate-based assay)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare a master mix of PI3K Reaction Buffer and PIP2 substrate.

  • Dilute the recombinant PI3Kα enzyme into the master mix.

  • In a 384-well plate, add 0.5 µL of the test compound (this compound) or vehicle (DMSO).

  • Add 4 µL of the enzyme/substrate mixture to each well.

  • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.[7]

Western Blot for Phospho-AKT (Ser473)

This method is used to determine the level of AKT activation in cell lysates following treatment.

Materials:

  • Cultured cells

  • This compound and/or growth factor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Serum-starve the cells for a specified period (e.g., 4-24 hours).

  • Treat cells with this compound, growth factor, or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-AKT (Ser473) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imager.

  • The membrane can be stripped and re-probed for total AKT as a loading control.[11][16]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cultured cells in a 96-well plate

  • This compound and/or growth factor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound, growth factor, or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8][17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Incubate for a further 4 hours to overnight at 37°C to ensure complete solubilization.[17][18]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Conclusion

Both this compound and growth factors are effective at activating the PI3Kα signaling pathway, but they do so through fundamentally different mechanisms. Growth factors provide a physiological means of activation that is dependent on cell surface receptor integrity and upstream signaling events. This compound, in contrast, offers a direct and selective method to activate PI3Kα, bypassing the complexities of receptor-ligand interactions.

The choice between these two approaches will depend on the specific research question. For studies investigating the physiological roles of PI3Kα in response to specific extracellular cues, growth factors are the natural choice. However, for dissecting the downstream consequences of PI3Kα activation in isolation, or for therapeutic applications where direct and targeted activation is desired, this compound presents a powerful and unique tool. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the effects of these distinct activators in their own experimental systems.

References

Validating UCL-TRO-1938 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of UCL-TRO-1938, a novel allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα).

This compound is a significant research tool for probing PI3Kα signaling, a critical pathway in cell growth, proliferation, and survival.[1][2][3] Its unique allosteric mechanism of action, enhancing multiple steps of the PI3Kα catalytic cycle, offers therapeutic potential for tissue protection and regeneration.[1][3][4] This guide will delve into the established methods for confirming the direct interaction of this compound with PI3Kα within a cellular context, comparing them with alternative approaches and providing the necessary experimental frameworks.

Understanding the Target: The PI3Kα Signaling Pathway

This compound selectively activates the PI3Kα isoform.[1][2] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. The phosphorylation of AKT at serine 473 (pAKTS473) is a widely accepted biomarker of PI3K pathway activation.[1]

PI3K_Pathway This compound This compound PI3Kα PI3Kα This compound->PI3Kα activates PIP2 PIP2 PI3Kα->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT (S473) pAKT (S473) AKT->pAKT (S473) Cellular Responses Cellular Responses pAKT (S473)->Cellular Responses leads to

Caption: PI3Kα signaling pathway activated by this compound.

Methods for Validating Target Engagement

The primary methods used to confirm this compound's engagement with PI3Kα in cells rely on measuring the direct and downstream consequences of its activity. These can be compared with broader, target-agnostic techniques.

Measurement of Downstream Signaling (Phospho-AKT Assay)

This is the most direct and widely used method to confirm the functional engagement of this compound with PI3Kα in a cellular context.[1]

Experimental Workflow:

pAKT_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Detection cluster_3 Analysis Cells Cells Treat This compound Cells->Treat Lyse Lysis Treat->Lyse Quantify BCA Assay Lyse->Quantify WB Western Blot Quantify->WB ELISA ELISA Quantify->ELISA Analyze Quantify pAKT/Total AKT WB->Analyze ELISA->Analyze

Caption: Workflow for Phospho-AKT (S473) detection.

Quantification of Direct Product (PIP3 Assay)

Measuring the production of PIP3, the direct lipid product of PI3Kα, provides strong evidence of target engagement and enzyme activation.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[5][6] While not explicitly reported for this compound in the initial discovery, it represents a valuable orthogonal method for validation.

Logical Comparison of Methods:

Method_Comparison cluster_0 Functional Readout cluster_1 Direct Binding Readout Target Engagement Validation Target Engagement Validation Downstream Downstream Signaling (pAKT Assay) Target Engagement Validation->Downstream Direct_Product Direct Product (PIP3 Assay) Target Engagement Validation->Direct_Product CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Validation->CETSA CoIP Co-Immunoprecipitation Target Engagement Validation->CoIP

Caption: Methods for validating cellular target engagement.

Comparative Data Analysis

ParameterPhospho-AKT AssayPIP3 AssayCellular Thermal Shift Assay (CETSA)Co-Immunoprecipitation / Pull-down
Principle Measures downstream pathway activationQuantifies the direct enzymatic productMeasures ligand-induced protein thermal stabilizationDetects direct physical interaction
This compound EC50 ~2-4 µM in cells[2][7]~5 µM in cells[2][7]Not reportedNot reported
Throughput High (ELISA format)Medium (Mass Spectrometry)High (with specialized formats like BiTSA)[5][8]Low to Medium
Pros Physiologically relevant, well-established biomarkerDirect measure of enzyme activityLabel-free, confirms direct binding in cellsGold standard for demonstrating direct interaction[9]
Cons Indirect measure of target bindingTechnically demanding, requires specialized equipmentMay not be suitable for all targets, requires specific antibodies or tagged proteinsCan be prone to artifacts, may not capture transient interactions
Key Reference Gong et al., Nature (2023)[1]Gong et al., Nature (2023)[1]General method references[5][6][8]General method references[9][10][11][12]

Experimental Protocols

Phospho-AKT (S473) Western Blot Protocol
  • Cell Culture and Treatment: Plate cells (e.g., A549, MEFs) in appropriate growth medium and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment. Treat cells with a dose-response of this compound (e.g., 0.1 to 30 µM) for a specified time (e.g., 40 minutes).[13] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-AKT (S473) overnight at 4°C. Subsequently, incubate with a primary antibody against total AKT as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Cellular Thermal Shift Assay (CETSA) Protocol Outline
  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates to separate the soluble protein fraction from the aggregated protein fraction.

  • Detection: Analyze the amount of soluble PI3Kα in the supernatant by Western blotting or other detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

This guide provides a framework for researchers to design and interpret experiments aimed at validating the cellular target engagement of this compound. The choice of method will depend on the specific research question, available resources, and the desired level of evidence for direct target interaction versus functional pathway activation.

References

A Comparative Guide to the Cross-Reactivity of UCL-TRO-1938 with Mutant PIK3CA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activity of UCL-TRO-1938, a novel small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα), on both its wild-type and oncogenic mutant forms. The data presented herein is intended to support research and development efforts in cell signaling and cancer therapeutics.

This compound has been identified as a selective activator of the PI3Kα isoform, a critical enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently mutated in human cancers.[1][2] This small molecule operates through a distinct allosteric mechanism, enhancing multiple steps of the PI3Kα catalytic cycle.[2][3] Understanding its interaction with various PIK3CA mutants is crucial for its potential therapeutic application.

Comparative Activity of this compound on Wild-Type and Mutant PIK3CA

This compound has been shown to activate both the wild-type and oncogenic forms of PI3Kα.[1] The following table summarizes the available quantitative data on the activity of this compound.

ParameterWild-Type PI3KαMutant PI3Kα (H1047R)Mutant PI3Kα (G106V, N345K)Notes
EC50 (in vitro lipid kinase activity) ~60 µM[4][5][6]Data not specified, but activated to comparable levels as with pY stimulation[7]Activated to comparable levels as with pY stimulation[7]The EC50 value represents the concentration of this compound required to achieve 50% of its maximal activation of the enzyme.
EC50 (cellular pAKT induction) 2-4 µM[4]Not explicitly stated, but cellular PI3Kα signaling is induced.Not explicitly stated, but cellular PI3Kα signaling is induced.This measures the downstream effect of PI3Kα activation in a cellular context.
EC50 (cellular ATP increase in MEFs) ~0.5 µM[4][5]Not applicableNot applicableThis reflects the impact on cellular metabolic activity.
Dissociation Constant (Kd) 16 µM (DSF) 36 µM (SPR)[6][7]Not specifiedNot specifiedKd values indicate the binding affinity of this compound to the PI3Kα protein. Lower values signify stronger binding.
Activation Mechanism Allosteric activation[2]Additive activation in combination with pY stimulation[7]Comparable activation to pY stimulation[7]This compound enhances multiple steps of the catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound.

In Vitro PI3K Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.

Reagents:

  • Recombinant human PI3Kα enzyme (wild-type or mutant)

  • This compound

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the diluted PI3Kα enzyme solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of activation for each concentration of this compound relative to the vehicle control and determine the EC50 value.[8]

Cellular Assay for PI3K Pathway Activation (Western Blot for pAKT)

This method assesses the phosphorylation status of AKT, a key downstream effector of PI3K, to measure pathway activation within a cellular context.

Reagents:

  • Cancer cell line with wild-type or mutant PIK3CA (e.g., MCF-7)

  • Cell culture medium

  • This compound

  • Growth factor (e.g., IGF-1)

  • Ice-cold PBS

  • Lysis buffer

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using primary antibodies against phosphorylated AKT (Ser473) and total AKT.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of p-AKT to total AKT.[9]

Visualizations

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85α) RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Allosterically Activates PIP3 PIP3 PIP2->PIP3 AKT AKT Downstream Downstream Effectors CellularResponse Cell Growth, Proliferation, Survival

Caption: The PI3K/AKT signaling pathway activated by this compound.

Experimental Workflow for this compound Activity Assessment

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay ReagentPrep Reagent Preparation (Enzyme, Compound, Substrate) Reaction Kinase Reaction (PI3Kα + this compound + PIP2 + ATP) ReagentPrep->Reaction Detection Signal Detection (Luminescence) Reaction->Detection Analysis_invitro Data Analysis (EC50 Calculation) Detection->Analysis_invitro CellCulture Cell Culture (WT or Mutant PIK3CA) Treatment Cell Treatment (this compound) CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blot (pAKT/Total AKT) Lysis->WesternBlot Analysis_cellular Data Analysis (Fold Activation) WesternBlot->Analysis_cellular

Caption: Workflow for in vitro and cellular assessment of this compound.

References

A Tale of Two Modulators: A Comparative Analysis of the PI3Kα Activator UCL-TRO-1938 and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of signaling pathway modulation is paramount. The Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, survival, and metabolism, has been a major focus of therapeutic development. While the vast majority of efforts have centered on inhibiting this pathway to combat diseases like cancer, the novel small molecule UCL-TRO-1938 presents a paradigm shift as a direct activator of the PI3Kα isoform. This guide provides a comprehensive comparative analysis of this compound and representative PI3K inhibitors, highlighting their opposing mechanisms, functional consequences, and distinct therapeutic potentials.

This comparison will delve into the molecular mechanisms, present quantitative data on their activity, detail key experimental protocols for their characterization, and provide visual representations of the underlying biological processes.

At a Glance: Opposing Actions on a Central Signaling Hub

This compound and PI3K inhibitors represent two sides of the same coin when it comes to modulating PI3Kα activity. While PI3K inhibitors aim to shut down the pathway, often in the context of hyperactivation in cancer, this compound seeks to boost its activity for potential therapeutic benefit in areas like tissue regeneration.

FeatureThis compoundPI3K Inhibitors (e.g., Alpelisib/BYL719)
Primary Function Allosteric Activator of PI3KαATP-Competitive Inhibitor of PI3Kα
Mechanism of Action Binds to a site distinct from the ATP-binding pocket, inducing a conformational change that enhances catalytic activity.[1][2][3]Binds to the ATP-binding pocket of the p110α catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[4][5][6]
Effect on PI3Kα Increases enzymatic activity.Decreases enzymatic activity.
Downstream Signaling Upregulates the PI3K/AKT/mTOR pathway.Downregulates the PI3K/AKT/mTOR pathway.[7]
Therapeutic Rationale Cardioprotection, neuroregeneration, and other conditions where enhanced PI3Kα signaling is beneficial.[1][2][3][8][9]Treatment of cancers with activating PIK3CA mutations (e.g., breast cancer).[10][11][12][13][14]

Quantitative Comparison of Potency

The following table summarizes the key potency metrics for this compound as an activator and a representative PI3Kα inhibitor, Alpelisib (BYL719), as an inhibitor. It is crucial to note that EC50 (for activation) and IC50 (for inhibition) are measures of potency for their respective functions and are not directly comparable in terms of "strength" but rather reflect the concentration required to achieve a half-maximal effect.

CompoundTargetAssay TypePotency
This compound PI3KαIn vitro lipid kinase activityEC50: ~60 μM[3][15]
PI3KαCellular p-AKT inductionEC50: 2-4 μM[16]
PI3KαCellular PIP3 productionEC50: 5 μM[16]
PI3KαIncreased ATP levels in MEFs (24h)EC50: ~0.5 μM[16][17]
Alpelisib (BYL719) PI3KαIn vitro kinase assayIC50: 5 nM[18]
PI3KβIn vitro kinase assayIC50: 1200 nM[19]
PI3KδIn vitro kinase assayIC50: 290 nM[19]
PI3KγIn vitro kinase assayIC50: 250 nM[19]

Visualizing the Mechanisms and Pathways

To better understand the distinct actions of this compound and PI3K inhibitors, the following diagrams illustrate the PI3K signaling pathway and the specific mechanisms of modulation.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Effects Cell Growth, Survival, Proliferation mTORC1->Cell_Effects Promotes

Caption: The canonical PI3K/AKT signaling pathway.

Mechanism_Comparison cluster_activator This compound (Activator) cluster_inhibitor PI3K Inhibitor (e.g., Alpelisib) UCL_TRO_1938 This compound PI3Ka_inactive_A PI3Kα (Inactive) UCL_TRO_1938->PI3Ka_inactive_A Allosteric binding PI3Ka_active_A PI3Kα (Active) PI3Ka_inactive_A->PI3Ka_active_A Conformational change Alpelisib Alpelisib PI3Ka_active_I PI3Kα (Active) Alpelisib->PI3Ka_active_I Competes with ATP for binding site PI3Ka_inhibited_I PI3Kα (Inhibited) PI3Ka_active_I->PI3Ka_inhibited_I ATP ATP ATP->PI3Ka_active_I

Caption: Contrasting mechanisms of this compound and PI3K inhibitors.

Key Experimental Protocols

Accurate characterization of PI3K modulators is essential. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro PI3K Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of PI3K by detecting the amount of ADP produced. It can be adapted to measure either activation by compounds like this compound or inhibition by compounds like Alpelisib.

Objective: To determine the effect of a compound on the in vitro kinase activity of a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (this compound or PI3K inhibitor)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer. For inhibitors, a typical starting concentration might be 10 µM, while for activators, it could be higher, such as 100 µM. Include a vehicle control (e.g., DMSO).

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in the kinase reaction buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted test compound or vehicle.

    • 2 µL of diluted PI3K enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add 2 µL of a mixture of PIP2 and ATP to each well to start the reaction. The final ATP concentration should be close to the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • For inhibitors , calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For activators , calculate the percent activation relative to the vehicle control and plot against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for Phospho-Akt (Ser473)

This cell-based assay is a crucial method to confirm the cellular activity of PI3K modulators by measuring the phosphorylation of a key downstream effector, AKT.

Objective: To determine the effect of a compound on the phosphorylation of AKT at Serine 473 in cultured cells.

Materials:

  • Cultured cells (e.g., a cancer cell line with a PIK3CA mutation for inhibitors, or a relevant cell line for activators)

  • Test compound (this compound or PI3K inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal PI3K pathway activation.

    • Treat the cells with various concentrations of the test compound or vehicle control for the desired time period (e.g., 2 hours). For inhibitors, you may need to stimulate the pathway with a growth factor (e.g., IGF-1) after inhibitor treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.

Cell Viability/Proliferation Assay (Crystal Violet Assay)

This assay provides a straightforward method to assess the impact of PI3K modulators on cell number, which can be an indicator of effects on cell proliferation and/or survival.

Objective: To determine the effect of a compound on the viability and proliferation of adherent cells.

Materials:

  • Adherent cell line

  • Complete cell culture medium

  • Test compound (this compound or PI3K inhibitor)

  • 96-well tissue culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Plate reader capable of reading absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 72 hours).

  • Staining:

    • Carefully remove the medium.

    • Gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and let the plate air dry.

    • Add 50 µL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and let it air dry completely.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain.

  • Data Acquisition: Measure the absorbance at 570-590 nm using a plate reader.

  • Data Analysis:

    • For inhibitors , a decrease in absorbance indicates reduced cell viability/proliferation. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

    • For activators , an increase in absorbance suggests enhanced cell proliferation. Calculate the percentage increase in cell number relative to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Potency Determine Potency (EC50 for Activator, IC50 for Inhibitor) Kinase_Assay->Potency Cell_Culture Cell Culture & Treatment Kinase_Assay->Cell_Culture Inform Western_Blot Western Blot for p-AKT Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Cell_Culture->Viability_Assay Pathway_Modulation Confirm Pathway Modulation Western_Blot->Pathway_Modulation Functional_Outcome Assess Functional Outcome Viability_Assay->Functional_Outcome

Caption: A generalized experimental workflow for characterizing PI3K modulators.

Conclusion

This compound and PI3K inhibitors represent two distinct and powerful strategies for modulating the PI3Kα signaling pathway. While PI3K inhibitors have established their therapeutic value in oncology by curbing the effects of an overactive pathway, the allosteric activator this compound opens up new avenues for therapeutic intervention in diseases where augmenting PI3Kα signaling could be beneficial, such as in regenerative medicine. The direct comparison of their opposing mechanisms and effects, supported by robust experimental data, is crucial for the continued development of targeted therapies that can precisely manipulate this central cellular pathway for a range of therapeutic applications. This guide provides a foundational framework for researchers to understand, evaluate, and ultimately harness the full potential of both activating and inhibiting PI3Kα.

References

UCL-TRO-1938: A Comparative Guide to its Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

UCL-TRO-1938 is a novel small molecule that acts as a selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This unique mechanism of action has positioned it as a promising therapeutic candidate for conditions where transient activation of the PI3Kα signaling pathway could be beneficial, particularly in the realms of tissue protection and regeneration.[1][4] This guide provides an objective comparison of this compound's performance in different preclinical animal models, supported by available experimental data and detailed protocols.

Efficacy of this compound in Animal Models

Current research has demonstrated the efficacy of this compound in models of peripheral nerve injury and cardiac ischemia-reperfusion injury. While direct comparative studies in classical neurodegenerative disease models are not yet widely published, the fundamental role of the PI3Kα pathway in neuronal survival and regeneration suggests a strong therapeutic rationale for its investigation in these areas.

Peripheral Nerve Injury: Sciatic Nerve Crush Model

In a rat model of sciatic nerve crush, a common paradigm for assessing therapies aimed at promoting nerve regeneration, this compound has shown significant promise.[5]

Treatment GroupAdministrationKey Outcomes
This compound Single local injection into the injured nerve and continuous delivery via a minipump- Significantly increased neurite outgrowth in cultured nerve cells.[5]- Impressive recovery of motor function, evidenced by increased activity of the tibialis anterior muscle.[5]
Vehicle Control Local injection and continuous delivery via a minipump- Baseline levels of neurite outgrowth and functional recovery.

Experimental Protocol: Rat Sciatic Nerve Crush Model

  • Animal Model: Adult rats undergo a surgical procedure to expose and crush the sciatic nerve using calibrated forceps. This induces a reproducible nerve injury characterized by axonal damage and subsequent muscle atrophy.

  • Treatment Administration: this compound is administered locally to the injury site. This can be achieved through a single direct injection into the crushed nerve segment or by continuous infusion over a set period using an implanted osmotic minipump.[5]

  • Efficacy Assessment:

    • Functional Recovery: Motor function is assessed at regular intervals using methods such as walking track analysis to measure the sciatic functional index (SFI) or by recording the compound muscle action potentials (CMAPs) of muscles innervated by the sciatic nerve, like the tibialis anterior.

    • Histological Analysis: After a defined period, the sciatic nerve is harvested, and histological analysis is performed to quantify nerve regeneration. This includes measuring the number and diameter of myelinated axons distal to the crush site.

    • Cellular Assays: In parallel, primary dorsal root ganglion (DRG) neurons can be cultured and treated with this compound to assess its direct effect on neurite outgrowth, which is a cellular correlate of nerve regeneration.[5]

Cardiac Ischemia-Reperfusion Injury Model

In a rodent model of myocardial infarction, this compound demonstrated significant cardioprotective effects when administered during the reperfusion phase.

Experimental Protocol: Ischemia-Reperfusion Injury Model

  • Animal Model: Rodents (typically mice or rats) are subjected to a surgical procedure to temporarily ligate a coronary artery, inducing a period of ischemia (restricted blood flow) to a portion of the heart muscle. After a defined ischemic period, the ligature is released, allowing blood flow to be restored (reperfusion), which paradoxically can cause further tissue damage.

  • Treatment Administration: this compound is administered intravenously at the onset of reperfusion.[6]

  • Efficacy Assessment:

    • Infarct Size Measurement: After a period of reperfusion, the heart is excised, and the area of necrotic tissue (infarct) is measured as a percentage of the total area at risk. This is the primary endpoint for assessing cardioprotection.[5][6][7]

    • Biochemical Markers: Blood samples can be collected to measure levels of cardiac enzymes, such as troponin, which are released from damaged heart muscle.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are mediated by its activation of the PI3Kα signaling pathway, a critical cascade involved in cell survival, growth, and proliferation.

This compound Signaling Pathway This compound This compound PI3Kα PI3Kα This compound->PI3Kα Allosterically Activates PIP3 PIP3 PI3Kα->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes

Caption: The signaling pathway activated by this compound.

A general workflow for preclinical evaluation of this compound in animal models is depicted below.

Experimental Workflow Animal_Model Disease Animal Model (e.g., Nerve Crush, I/R) Treatment_groups Treatment_groups Animal_Model->Treatment_groups Treatment_Groups Group Allocation: - this compound - Vehicle Control - Comparative Drug Administration Drug Administration (e.g., Local, Systemic) Treatment_Groups->Administration Outcome_Assessment Outcome Assessment: - Functional Tests - Histology - Biomarkers Administration->Outcome_Assessment Data_Analysis Data Analysis & Interpretation Outcome_Assessment->Data_Analysis

Caption: A generalized experimental workflow for in vivo studies.

Future Outlook and Potential Applications in Neurodegenerative Diseases

The PI3K/Akt/mTOR signaling pathway is known to be dysregulated in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[8][9][10][11] The neuroprotective effects of this pathway are well-documented, and its activation has been shown to promote neuronal survival and mitigate pathogenic processes in various disease models.[9][11][12]

Given that this compound is a potent and selective activator of PI3Kα, there is a strong scientific rationale for evaluating its efficacy in animal models of these neurodegenerative disorders. Future research could explore whether this compound can:

  • Reduce amyloid-beta plaque formation and tau hyperphosphorylation in mouse models of Alzheimer's disease.[12]

  • Protect dopaminergic neurons from degeneration in toxin-induced or genetic models of Parkinson's disease.[11]

  • Improve motor neuron survival and function in transgenic mouse models of ALS and Spinal Muscular Atrophy.

The development of brain-penetrant PI3Kα activators will be a critical step in exploring the full therapeutic potential of this class of compounds for central nervous system disorders. The promising results seen in peripheral nerve regeneration models provide a solid foundation for extending the investigation of this compound and similar molecules to a broader range of debilitating neurological conditions.

References

Assessing the In Vivo Specificity of UCL-TRO-1938: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo specificity of a novel pharmacological agent is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive assessment of UCL-TRO-1938, a first-in-class small molecule allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα). Due to the novelty of PI3Kα activators, this guide will focus on the available data for this compound and provide a framework for its evaluation against other potential modulators of the PI3K pathway, alongside recommended experimental protocols for in vivo specificity assessment.

Introduction to this compound

This compound is a potent and selective allosteric activator of PI3Kα.[1][2][3] It has demonstrated therapeutic potential in preclinical models of cardioprotection and nerve regeneration.[1][2][4][5] Unlike the vast majority of research on the PI3K pathway which has focused on inhibitors for oncology indications, this compound represents a novel approach to therapeutically harness the pro-survival and regenerative signals mediated by PI3Kα.[5][6]

In Vitro Specificity Profile

Biochemical and cellular assays have demonstrated the high selectivity of this compound for PI3Kα over other class I PI3K isoforms (PI3Kβ and PI3Kδ) and a broad panel of other protein and lipid kinases.[1][2] This selectivity is a critical attribute, as non-specific activation of other PI3K isoforms could lead to undesirable effects.

Table 1: In Vitro Activity and Specificity of this compound

ParameterValueTarget/AssayReference
EC50 (in vitro lipid kinase activity) ~60 µMPI3Kα[1][3]
Kd (Surface Plasmon Resonance) 36 ± 5 µMPI3Kα[1]
Kd (Differential Scanning Fluorimetry) 16 ± 2 µMPI3Kα[1]
Cellular pAKT S473 induction (EC50) 2-4 µMHuman and rodent cells[7]
Cellular PIP3 production (EC50) 5 µMHuman and rodent cells[7]
Selectivity No significant activity observedPI3Kβ, PI3Kδ, broad kinase panels[1][2]

In Vivo Performance and a Framework for Specificity Assessment

In vivo studies have shown that this compound can be administered to elicit specific, beneficial biological effects. For instance, in rodent models, acute treatment provided cardioprotection from ischemia-reperfusion injury and, when administered locally, enhanced nerve regeneration.[1][2]

A direct in vivo comparison with other specific PI3Kα activators is challenging due to the scarcity of such compounds.[6] Other molecules reported to activate the PI3K pathway, such as the AKT-activator SC79, have been described as having poor drug-like properties and unclear mechanisms of action.[2] Therefore, a thorough in vivo specificity assessment of this compound is crucial. Below are key experimental protocols that are considered best practice for this purpose.

Experimental Protocols for In Vivo Specificity Assessment

1. Biodistribution Studies

  • Objective: To determine the tissue and organ distribution of this compound and to identify potential sites of off-target accumulation.

  • Methodology:

    • Synthesize a radiolabeled version of this compound (e.g., with 3H, 14C, or a PET isotope like 11C or 18F).

    • Administer the radiolabeled compound to rodents at a therapeutically relevant dose.

    • At various time points post-administration, euthanize the animals and collect major organs and tissues (e.g., heart, liver, kidney, brain, spleen, muscle, adipose tissue, and tumor if applicable).

    • Quantify the amount of radioactivity in each tissue using liquid scintillation counting or PET imaging.

    • Calculate the concentration of the compound in each tissue and determine its pharmacokinetic profile.

2. In Vivo Target Engagement Assays

  • Objective: To confirm that this compound engages with its intended target, PI3Kα, in relevant tissues in a dose- and time-dependent manner.

  • Methodology:

    • Administer this compound to rodents at various doses and for different durations.

    • Collect tissue samples of interest (e.g., heart, nervous tissue).

    • Prepare tissue lysates and perform a cellular thermal shift assay (CETSA) or a similar ligand-binding assay to assess the stabilization of PI3Kα by this compound, indicating target engagement.

    • Alternatively, use downstream biomarker analysis. Measure the phosphorylation of AKT (at Ser473 and Thr308) and other downstream effectors of PI3K signaling (e.g., S6 ribosomal protein) in tissue lysates via Western blotting or ELISA to confirm on-target pathway activation.

3. In Vivo Off-Target Assessment using Phosphoproteomics

  • Objective: To identify unintended signaling pathway activation in vivo.

  • Methodology:

    • Administer this compound or vehicle control to rodents.

    • Collect various tissues at a time point of expected maximum target engagement.

    • Perform quantitative phosphoproteomic analysis on tissue lysates using mass spectrometry.

    • Compare the phosphoproteomes of treated versus control animals to identify any significant changes in protein phosphorylation outside of the canonical PI3Kα signaling pathway.

    • Bioinformatic analysis can then be used to map these changes to specific signaling pathways.

Visualizing Key Pathways and Workflows

PI3Kα Signaling Pathway

The following diagram illustrates the canonical PI3Kα signaling pathway, which is activated by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K_label converts to PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits UCL_TRO_1938 This compound UCL_TRO_1938->PI3K allosterically activates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors AKT->Downstream regulates mTORC1->Downstream regulates CellGrowth Cell Growth Downstream->CellGrowth Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Canonical PI3Kα signaling pathway activated by growth factors and this compound.

Experimental Workflow for In Vivo Specificity Assessment

The following diagram outlines a logical workflow for assessing the in vivo specificity of a novel kinase activator like this compound.

InVivo_Specificity_Workflow start Start: Novel Kinase Activator (e.g., this compound) radiolabeling Radiolabeling of Compound start->radiolabeling target_engagement In Vivo Target Engagement Assay (e.g., CETSA, pAKT levels) start->target_engagement phosphoproteomics In Vivo Off-Target Screening (Phosphoproteomics) start->phosphoproteomics biodistribution Biodistribution Study (PET/SPECT or Tissue Counting) radiolabeling->biodistribution data_analysis Data Analysis and Pathway Mapping biodistribution->data_analysis target_engagement->data_analysis phosphoproteomics->data_analysis conclusion Conclusion on In Vivo Specificity Profile data_analysis->conclusion

Caption: Proposed workflow for comprehensive in vivo specificity assessment.

Conclusion

This compound is a pioneering pharmacological tool that allows for the specific activation of PI3Kα. Its in vitro selectivity is well-documented, and initial in vivo studies demonstrate its potential for tissue protection and regeneration. While direct comparative data with other PI3Kα activators is currently lacking due to the novelty of this class of compounds, this guide provides a robust framework for the continued in vivo characterization of this compound. The proposed experimental workflows for biodistribution, target engagement, and off-target screening are essential next steps to fully delineate its in vivo specificity profile and to further solidify its potential as a therapeutic agent. This comprehensive approach will be critical for any novel kinase activator moving forward in preclinical and clinical development.

References

A Head-to-Head Comparison of UCL-TRO-1938 with Classical Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neurotrophic Compound Performance

In the landscape of neuroregenerative therapies, the emergence of small molecule activators of key signaling pathways presents a paradigm shift from traditional protein-based neurotrophic factors. This guide provides a detailed head-to-head comparison of UCL-TRO-1938, a novel small molecule activator of PI3Kα, with the well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial cell line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This comparison is based on their mechanisms of action, signaling pathways, and available experimental data on their neurotrophic effects.

At a Glance: Comparative Overview

FeatureThis compoundBrain-Derived Neurotrophic Factor (BDNF)Glial cell line-Derived Neurotrophic Factor (GDNF)Nerve Growth Factor (NGF)
Molecular Type Small MoleculeProtein (Neurotrophin)Protein (GDNF Family Ligand)Protein (Neurotrophin)
Primary Target PI3Kα (Phosphoinositide 3-kinase alpha)TrkB (Tropomyosin receptor kinase B)GFRα1/RET receptor complexTrkA (Tropomyosin receptor kinase A)
Mechanism of Action Allosteric ActivatorReceptor Tyrosine Kinase LigandCo-receptor/Receptor Tyrosine Kinase LigandReceptor Tyrosine Kinase Ligand
Key Downstream Signaling PI3K/AktPI3K/Akt, MAPK/ERK, PLCγPI3K/Akt, MAPK/ERK, PLCγPI3K/Akt, MAPK/ERK, PLCγ
Mode of Administration Systemic or LocalTypically LocalTypically LocalTypically Local

Mechanism of Action and Signaling Pathways

This compound distinguishes itself by directly targeting an intracellular signaling node, PI3Kα, a critical component of pathways downstream of conventional neurotrophic factor receptors. In contrast, BDNF, GDNF, and NGF initiate their effects by binding to specific cell surface receptors.

This compound: As a small molecule, this compound can permeate cell membranes and allosterically activate the p110α catalytic subunit of PI3Kα.[1] This activation enhances multiple steps of the PI3Kα catalytic cycle, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn promotes cell survival, growth, and proliferation, including neurite outgrowth.[1]

Brain-Derived Neurotrophic Factor (BDNF): BDNF, a member of the neurotrophin family, binds with high affinity to the TrkB receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation, triggering the activation of several intracellular signaling cascades, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways, all of which are crucial for neuronal survival, differentiation, and synaptic plasticity.

Glial cell line-Derived Neurotrophic Factor (GDNF): GDNF signals through a multicomponent receptor complex consisting of the ligand-binding co-receptor GFRα1 and the RET receptor tyrosine kinase. The binding of GDNF to GFRα1 facilitates the recruitment and activation of RET, leading to the initiation of downstream signaling, including the PI3K/Akt and MAPK/ERK pathways, which are vital for the survival of various neuronal populations, particularly motor neurons.

Nerve Growth Factor (NGF): The prototypical neurotrophin, NGF, binds to the TrkA receptor tyrosine kinase. Similar to BDNF, this interaction leads to receptor dimerization, autophosphorylation, and the activation of the PI3K/Akt, Ras/MAPK, and PLCγ signaling pathways, which are essential for the survival and differentiation of sensory and sympathetic neurons.

Below is a graphical representation of these signaling pathways.

Neurotrophic_Signaling_Pathways cluster_UCL_TRO_1938 This compound Pathway cluster_Neurotrophins Classical Neurotrophic Factor Pathways cluster_BDNF BDNF cluster_NGF NGF cluster_GDNF GDNF This compound This compound PI3Ka PI3Kα This compound->PI3Ka activates PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt_UCL Akt PIP3->Akt_UCL activates Neurite_Outgrowth_UCL Neurite Outgrowth & Survival Akt_UCL->Neurite_Outgrowth_UCL BDNF BDNF TrkB TrkB BDNF->TrkB binds PI3K_NT PI3K TrkB->PI3K_NT MAPK_NT MAPK/ERK TrkB->MAPK_NT PLCg_NT PLCγ TrkB->PLCg_NT NGF NGF TrkA TrkA NGF->TrkA binds TrkA->PI3K_NT TrkA->MAPK_NT TrkA->PLCg_NT GDNF GDNF GFRa1_RET GFRα1/RET GDNF->GFRa1_RET binds GFRa1_RET->PI3K_NT GFRa1_RET->MAPK_NT GFRa1_RET->PLCg_NT Akt_NT Akt PI3K_NT->Akt_NT Neurite_Outgrowth_NT Neurite Outgrowth & Survival MAPK_NT->Neurite_Outgrowth_NT PLCg_NT->Neurite_Outgrowth_NT Akt_NT->Neurite_Outgrowth_NT

Fig. 1: Signaling pathways of this compound and classical neurotrophic factors.

Performance Data: A Comparative Analysis

Direct comparative studies providing quantitative data on the neurotrophic efficacy of this compound against BDNF, GDNF, and NGF are not yet available in the public domain. However, data from independent studies on their effects on neurite outgrowth and nerve regeneration can be informative.

In Vitro Neurite Outgrowth
CompoundCell TypeConcentration RangeObserved EffectCitation
This compound Dissociated adult rat dorsal root ganglion (DRG) neurons1 - 10 µMSignificantly increased neurite outgrowth.[1]
BDNF Rat major pelvic ganglion (MPG)25 - 50 ng/mLOptimal for promoting neurite growth.[2]
NGF PC12 cells5 - 100 ng/mLInduced neurite formation.[3]
GDNF Chick embryo DRG10 - 100 ng/mLIncreased average neurite length and number.[4]
In Vivo Nerve Regeneration
CompoundAnimal ModelDosageAdministration RouteOutcomeCitation
This compound Rat sciatic nerve crush5 µM, 100 µMLocalEnhanced nerve regeneration.[5][6]
BDNF Rat facial nerve injury20 - 30 µg/mL daily for 14-28 daysIntramuscular injectionPromoted motor recovery.[7][8]
NGF Rat peripheral nerve injury80 ng/day for 3 weeksNot specifiedGreater sensorimotor recovery.[9][10]
GDNF Rat sciatic nerve injuryNot specifiedGene therapy (AAV)Improved motor neuron survival and axonal regeneration.[11]

Experimental Protocols

To facilitate the critical evaluation of the presented data, detailed summaries of the experimental methodologies are provided below.

This compound: In Vitro Neurite Outgrowth Assay
  • Cell Culture: Dissociated adult rat dorsal root ganglion (DRG) neurons were cultured.

  • Treatment: Cells were treated with this compound at concentrations ranging from 1 to 10 µM.

  • Analysis: Neurite outgrowth was quantified to assess the regenerative potential of the compound.[1]

This compound: In Vivo Sciatic Nerve Crush Model
  • Animal Model: Adult rats underwent a sciatic nerve crush injury.

  • Treatment: this compound was administered locally to the injury site at concentrations of 5 µM and 100 µM.

  • Outcome Measures: Nerve regeneration was assessed through functional and histological analyses.[5][6]

The workflow for a typical in vivo nerve regeneration study is depicted below.

Experimental_Workflow cluster_workflow In Vivo Nerve Regeneration Experimental Workflow Animal_Model Animal Model (e.g., Rat Sciatic Nerve Crush) Treatment_Group Treatment Group (e.g., this compound) Animal_Model->Treatment_Group Control_Group Control Group (e.g., Vehicle) Animal_Model->Control_Group Administration Local Administration of Compound Treatment_Group->Administration Control_Group->Administration Functional_Assessment Functional Assessment (e.g., Walking Track Analysis) Administration->Functional_Assessment Histological_Analysis Histological Analysis (e.g., Nerve Fiber Staining) Administration->Histological_Analysis Data_Analysis Data Analysis and Comparison Functional_Assessment->Data_Analysis Histological_Analysis->Data_Analysis

References

A Comparative Guide to PI3K/AKT Pathway Activation: UCL-TRO-1938 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of the PI3K/AKT signaling pathway, the emergence of direct activators offers a novel approach beyond traditional inhibitors. This guide provides a comparative overview of UCL-TRO-1938, a first-in-class small-molecule activator of PI3Kα, and other methods of pathway activation.

Overview of this compound

This compound is a selective, allosteric activator of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα).[1][2] By binding to a novel allosteric site, it enhances multiple steps of the PI3Kα catalytic cycle, leading to a transient increase in the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This, in turn, activates the downstream AKT signaling cascade, promoting cellular responses such as proliferation and neurite outgrowth.[1][2] In preclinical rodent models, this compound has demonstrated cardioprotective effects against ischemia-reperfusion injury and has been shown to enhance nerve regeneration.[1][2]

Quantitative Performance Data

The following tables summarize the reported in vitro and cell-based potency of this compound and alternative methods of activating the PI3K/AKT pathway. Direct comparison of potency across different activators should be interpreted with caution due to variations in their mechanisms of action and the assays used for their characterization.

Table 1: Potency of this compound

Assay TypeParameterValueCell Type/System
In Vitro Lipid Kinase AssayEC50~60 µMRecombinant PI3Kα
AKT Phosphorylation (p-AKT)EC502-4 µMVarious rodent and human cells
PIP3 ProductionEC505 µMVarious rodent and human cells
ATP Level Increase (24h)EC50~0.5 µMMouse Embryonic Fibroblasts (MEFs)

Table 2: Potency of Alternative PI3K/AKT Pathway Activators

ActivatorMechanism of ActionParameterValueCell Type/System
SC79 Allosteric Activator of AKTEC50~4 µg/mLPrimary neuron cultures
VO-OHpic PTEN InhibitorIC5035 nMIn vitro PTEN inhibition assay

Experimental Protocols

Reproducibility of the experimental data is paramount. Below are the detailed methodologies for key experiments performed with this compound, based on the primary publication by Gong GQ et al., Nature 2023.

In Vitro PI3Kα Kinase Assay

This assay measures the direct effect of this compound on the enzymatic activity of recombinant PI3Kα.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • The reaction buffer consists of 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.04% (v/v) Nonidet P-40, 5 mM MgCl2, and 1 mM DTT.

    • The lipid substrate is prepared as a mix of phosphatidylinositol (PI) and phosphatidylserine (PS) in a 1:1 ratio.

    • The ATP solution contains [γ-32P]ATP.

  • Assay Procedure :

    • The kinase reaction is initiated by adding recombinant PI3Kα enzyme to the reaction buffer containing the lipid substrate and varying concentrations of this compound or vehicle control (DMSO).

    • The reaction is started by the addition of the ATP solution.

    • The mixture is incubated at room temperature for a defined period.

    • The reaction is stopped by the addition of a quenching solution.

    • The radiolabeled product, phosphatidylinositol phosphate (PIP), is extracted and quantified using thin-layer chromatography (TLC) and autoradiography.

Cell-Based AKT Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of AKT at Serine 473 (p-AKT S473), a key marker of pathway activation in a cellular context.

  • Cell Culture and Treatment :

    • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines are cultured in appropriate media.

    • Cells are serum-starved for 4 hours prior to treatment to reduce basal signaling.

    • Cells are then treated with a dose-response of this compound (e.g., 0.2 to 30 µM) or vehicle control for 15 minutes.

  • Protein Extraction :

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

  • Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-AKT (S473) and a loading control (e.g., total AKT or vinculin) overnight at 4°C.

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizing the Mechanisms and Workflows

To further clarify the scientific principles and experimental procedures, the following diagrams have been generated.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP3  Generates UCL_TRO_1938 This compound UCL_TRO_1938->PI3K Allosterically Activates p_AKT p-AKT AKT->p_AKT Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Survival) p_AKT->Cellular_Responses Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) VO_OHpic VO-OHpic VO_OHpic->PTEN Inhibits SC79 SC79 SC79->AKT Allosterically Activates

Caption: PI3K/AKT signaling pathway and points of intervention.

Western_Blot_Workflow cluster_workflow Cell-Based p-AKT Western Blot Workflow Start Seed Cells Serum_Starve Serum Starve (4h) Start->Serum_Starve Treat Treat with this compound or Alternative Activator Serum_Starve->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-AKT, Total AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Experimental workflow for p-AKT Western Blot analysis.

References

Safety Operating Guide

Proper Disposal Procedures for UCL-TRO-1938

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of the research chemical UCL-TRO-1938. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and definitive disposal instructions. Procedures may vary based on institutional policies and local regulations.

This compound is an allosteric activator of the PI3Kα signaling pathway, supplied as a solid for research purposes.[1] Proper handling and disposal are essential for laboratory safety and environmental compliance.

Pre-Disposal Considerations

Before disposal, it is crucial to determine the nature of the waste. This compound waste may exist in several forms:

  • Unused, expired, or surplus solid compound.

  • Solutions of this compound, typically in Dimethyl Sulfoxide (DMSO).[1][2]

  • Contaminated labware (e.g., pipette tips, tubes, gloves).

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Disposal of Solid this compound

For the disposal of the pure, solid form of this compound, it should be treated as chemical waste.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Do not mix this compound with other chemical waste unless permitted by your institution's EHS guidelines.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), quantity, and any known hazards.

  • Storage: Store the waste container in a designated, secure area for chemical waste pickup.

  • Collection: Arrange for collection by your institution's hazardous waste disposal service.

Disposal of this compound Solutions

Solutions of this compound, often prepared in DMSO, must be disposed of as liquid chemical waste.

Experimental Protocol for Liquid Waste Disposal:

  • Segregation: Keep this compound solutions separate from other solvent waste streams, particularly aqueous waste.

  • Container: Use a designated, leak-proof container for halogen-free organic solvent waste. Do not overfill the container.

  • Labeling: Clearly label the waste container with "this compound in DMSO" and indicate the approximate concentration.

  • Storage: Store the sealed container in a well-ventilated area, away from ignition sources, pending collection.

  • Collection: Schedule a pickup with your institution's hazardous waste management team.

Disposal of Contaminated Materials

Labware and personal protective equipment (PPE) contaminated with this compound should be disposed of as solid chemical waste.

Experimental Protocol for Contaminated Waste Disposal:

  • Collection: Place all contaminated items (e.g., pipette tips, centrifuge tubes, gloves, bench paper) into a designated, labeled solid waste container.

  • Packaging: Ensure the container is sealed to prevent spillage or exposure.

  • Disposal: Dispose of the container through your institution's chemical waste stream.

Quantitative Data Summary

The following table summarizes key information for the proper disposal of this compound.

Parameter Guideline
Chemical Name 1-[7-[[2-[[4-(4-ethyl-1-piperazinyl)phenyl]amino]-4-pyridinyl]amino]-2,3-dihydro-1H-indol-1-yl]-ethanone
CAS Number 2919575-27-0
Formulation Solid
Common Solvent DMSO[1][2]
Solid Waste Stream Non-hazardous or chemical solid waste (consult SDS)
Liquid Waste Stream Halogen-free organic solvent waste
Empty Containers Triple rinse with a suitable solvent; dispose of rinsate as chemical waste. Deface label before discarding the container in regular trash, if permitted.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Consult Safety Data Sheet (SDS) A->B C Identify Waste Type B->C D Solid Compound C->D Solid E Liquid Solution (in DMSO) C->E Liquid F Contaminated Labware/PPE C->F Contaminated G Package in Labeled Container for Solid Chemical Waste D->G H Collect in Labeled Container for Organic Solvent Waste E->H I Collect in Labeled Container for Solid Chemical Waste F->I J Store in Designated Waste Area G->J H->J I->J K Arrange for EHS Waste Pickup J->K L End: Proper Disposal K->L

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling UCL-TRO-1938

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling UCL-TRO-1938. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound. A thorough risk assessment should be conducted prior to beginning any work with this substance.

Hazard Identification and Risk Assessment

While the Safety Data Sheet (SDS) for this compound from some suppliers may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is critical to treat this compound with a high degree of caution due to its biological activity as a PI3Kα activator. Activating a key signaling pathway like PI3K can have significant physiological effects. Therefore, a comprehensive risk assessment is mandatory before handling.

Key Considerations:

  • Route of Exposure: Inhalation of aerosolized powder, skin contact, eye contact, and ingestion.

  • Biological Activity: As a potent activator of a critical cellular signaling pathway, unintended exposure could have biological consequences.

  • Physical Form: The compound is a solid, which can easily become airborne during handling.

Personal Protective Equipment (PPE)

A risk-based approach to PPE is essential. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial.
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.
In Vitro / In Vivo Experiments - Lab coat. - Safety glasses. - Appropriate gloves for the specific procedure.To prevent accidental skin contact with the compound in solution.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

Preparation
  • Review Safety Information: Thoroughly read the Safety Data Sheet (SDS) and this handling guide.

  • Conduct a Risk Assessment: Evaluate the specific risks associated with your planned experiment.

  • Prepare Work Area:

    • Ensure a certified chemical fume hood is used for handling the solid compound and preparing stock solutions.

    • Decontaminate the work surface before and after use.

    • Prepare a spill kit appropriate for the quantities of the compound and solvents being used.

  • Don Appropriate PPE: Select and put on the correct PPE based on the risk assessment table above.

Experimental Protocols

Stock Solution Preparation (Example):

  • Objective: To prepare a 10 mM stock solution in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, capped vials

    • Calibrated pipettes and sterile, filtered tips

  • Methodology:

    • Perform all operations within a chemical fume hood.

    • Tare a sterile, capped vial on a calibrated analytical balance.

    • Carefully add the desired amount of this compound to the vial and record the exact weight.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.

Waste TypeDisposal ProcedureRationale
Unused Solid Compound - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.To prevent the release of the potent compound into the environment.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.To prevent injury and contamination from used labware.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.To ensure all potentially contaminated items are handled as hazardous waste.
Aqueous Waste (from cell culture, etc.) - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed. - Dispose of through your institution's chemical waste program.To prevent the release of the active compound into the sewer system.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate the immediate area if the spill is large or involves a significant amount of airborne powder.

  • Alert your supervisor and institutional safety office.

  • Don appropriate PPE before cleaning up the spill.

  • Contain the spill using a chemical spill kit.

  • Clean the area with an appropriate deactivating solution (if known) or a soap and water solution.

  • Collect all cleanup materials in a sealed container and dispose of as hazardous waste.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure event.

Experimental Workflow and Safety Diagram

UCL_TRO_1938_Workflow cluster_prep Preparation cluster_disposal Waste Streams prep_sds Review SDS & Risk Assessment prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weigh Solid Compound prep_ppe->handling_weigh handling_dissolve Prepare Stock Solution handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_waste Segregate & Label Waste cleanup_ppe->cleanup_waste disposal_solid Solid Waste cleanup_waste->disposal_solid Unused Compound disposal_sharps Contaminated Sharps cleanup_waste->disposal_sharps Vials, Tips disposal_ppe Contaminated PPE cleanup_waste->disposal_ppe Gloves, Coat disposal_liquid Liquid Waste cleanup_waste->disposal_liquid Solutions

Caption: Workflow for safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.